molecular formula C12H16O3 B3057172 2-Isopropyl-3,4-dimethoxybenzaldehyde CAS No. 77256-02-1

2-Isopropyl-3,4-dimethoxybenzaldehyde

Cat. No.: B3057172
CAS No.: 77256-02-1
M. Wt: 208.25 g/mol
InChI Key: RXOZTBURXHTHPR-UHFFFAOYSA-N
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Description

2-Isopropyl-3,4-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-2-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11-9(7-13)5-6-10(14-3)12(11)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZTBURXHTHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1OC)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455048
Record name 2-Isopropyl-3,4-dimethoxybenzaldehyde
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Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77256-02-1
Record name 3,4-Dimethoxy-2-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77256-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-3,4-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, while many molecules are well-documented, others remain enigmatic. This compound is one such compound. As a substituted benzaldehyde, its structure suggests significant potential as a synthetic intermediate, yet a thorough review of scientific literature reveals a scarcity of published data on its specific physicochemical properties.

This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous scientific characterization of this molecule. We will leverage established principles of physical organic chemistry and draw logical inferences from closely related isomers to predict its behavior. More importantly, we will provide detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This document is designed not just to inform, but to guide the process of discovery, ensuring that every step is grounded in scientific integrity.

Molecular Identity and Structural Analysis

The foundational step in characterizing any compound is to establish its precise molecular identity.

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

The structure features a benzene ring substituted with an aldehyde group at position 1, an isopropyl group at position 2, and two methoxy groups at positions 3 and 4. The electron-donating methoxy groups enrich the aromatic ring, while the bulky isopropyl group adjacent to the aldehyde creates significant steric hindrance. This unique arrangement is predicted to profoundly influence its physical properties and chemical reactivity compared to its better-known isomers.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties and Isomeric Comparison

Without direct experimental data, we can formulate robust hypotheses by comparing the target molecule to its isomers. The introduction of the bulky isopropyl group at the C2 position is expected to disrupt the crystal lattice packing seen in simpler isomers like 3,4-dimethoxybenzaldehyde (veratraldehyde), likely leading to a lower melting point and potentially a liquid state at room temperature.

PropertyThis compound (Predicted) 3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1][2][3]2,4-Dimethoxybenzaldehyde[4]4-Isopropyl-3,5-dimethoxybenzaldehyde[5]
Molecular Formula C₁₂H₁₆O₃C₉H₁₀O₃C₉H₁₀O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol 166.17 g/mol 166.17 g/mol 208.25 g/mol
Physical State Colorless to pale yellow liquid or low-melting solidCrystalline solidCrystalsNot specified
Melting Point (°C) < 30 °C40–45 °C67–69 °CNot specified
Boiling Point (°C) > 280 °C (likely at reduced pressure)281 °C165 °C / 10 mmHgNot specified
Solubility High in organic solvents (ether, alcohol); low in waterFreely soluble in alcohol and ether; slightly soluble in hot water[2]Not specifiedNot specified

Causality for Predictions:

  • Melting Point: The steric hindrance from the C2-isopropyl group prevents efficient molecular packing in a solid lattice, significantly lowering the energy required to melt the solid compared to the planar and more symmetrical veratraldehyde.

  • Boiling Point: The increased molecular weight compared to C9 isomers will raise the boiling point. However, the steric bulk may slightly reduce the effectiveness of van der Waals forces.

  • Solubility: The dominant nonpolar character of the isopropyl group and the benzene ring suggests strong solubility in organic solvents, while the polar aldehyde and ether groups will confer very limited water solubility.

Experimental Protocols for Full Characterization

Trustworthy data can only be generated through rigorous experimentation. The following protocols provide a self-validating workflow for the complete characterization of this compound.

Caption: Workflow for the synthesis and characterization of the title compound.

Synthesis and Purification

A plausible route involves the Friedel-Crafts alkylation of 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to 0°C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Alkylation: Add 2-halopropane (e.g., 2-bromopropane) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into ice-cold dilute HCl to quench the reaction and dissolve the aluminum salts.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the pure this compound.

Melting and Boiling Point Determination
  • Melting Point: Use a calibrated digital melting point apparatus. Place a small amount of the purified, dried solid into a capillary tube. Heat at a rate of 1-2 °C/min near the expected melting point and record the range from the first appearance of liquid to complete liquefaction.

  • Boiling Point: Due to the expected high boiling point, determination at atmospheric pressure may cause decomposition. Perform vacuum distillation using a Kugelrohr or a short-path distillation apparatus. Record the temperature and pressure, which can be extrapolated to the atmospheric boiling point if necessary.

Solubility Analysis
  • Solvent Selection: Prepare vials containing 1 mL of various solvents: water, ethanol, methanol, diethyl ether, ethyl acetate, dichloromethane, and hexane.

  • Sample Addition: To each vial, add approximately 10 mg of the compound.

  • Observation: Vortex each vial for 30 seconds. Observe and classify as "freely soluble," "sparingly soluble," or "insoluble." For sparingly soluble samples, gentle heating can be applied to test for enhanced solubility (as is the case for veratraldehyde in hot water[2]).

Spectroscopic Analysis
  • Protocol: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR Spectrum:

    • Aldehyde Proton (-CHO): Singlet, ~9.8-10.0 ppm.

    • Aromatic Protons: Two doublets in the range of ~6.8-7.5 ppm, corresponding to the two protons on the benzene ring.

    • Methoxy Protons (-OCH₃): Two singlets, ~3.8-4.0 ppm (6H total).

    • Isopropyl Methine Proton (-CH(CH₃)₂): Septet, ~3.0-3.4 ppm (1H).

    • Isopropyl Methyl Protons (-CH(CH₃)₂): Doublet, ~1.2-1.4 ppm (6H).

  • Predicted ¹³C NMR Spectrum:

    • Aldehyde Carbonyl: ~190-192 ppm.

    • Aromatic Carbons: 6 distinct signals between ~110-160 ppm.

    • Methoxy Carbons: Two signals around ~55-56 ppm.

    • Isopropyl Carbons: Methine (~26-30 ppm) and Methyl (~22-24 ppm).

  • Protocol: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Acquire a background spectrum of the clean, empty crystal. Place a small drop of the liquid or a few crystals of the solid onto the ATR crystal and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Caption: Key functional groups and their expected IR absorption regions.

  • Protocol: Use Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for a volatile sample. Alternatively, use Electrospray Ionization (ESI) via direct infusion for a less volatile sample dissolved in methanol.

  • Expected Results:

    • Molecular Ion (M⁺): A prominent peak at m/z = 208.25 (for high-resolution MS) or 208 (for low-resolution MS).

    • Key Fragments: Expect loss of the isopropyl group ([M-43]⁺), loss of a methyl group ([M-15]⁺), and fragments characteristic of benzaldehydes.

Reactivity, Potential Applications, and Safety

Chemical Reactivity

The aldehyde group is the primary site for nucleophilic addition and condensation reactions. The electron-rich aromatic ring, activated by two methoxy groups, is susceptible to electrophilic aromatic substitution, although the C2 and C5 positions are sterically hindered. The compound can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

Potential Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in pharmaceutical synthesis.[6][7] For instance, 3,4-dimethoxybenzaldehyde is a precursor for drugs like methyldopa.[6] The unique substitution pattern of this compound makes it a novel building block for creating new chemical entities. Its derivatives could be explored for various biological activities, from antimicrobial to cardiovascular applications, similar to other trimethoxybenzaldehyde derivatives used in synthesizing Ca2+ channel blockers.[8][9][10]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. Based on data for its isomers, the following hazards should be assumed:

  • Causes skin irritation. [11][12][13]

  • Causes serious eye irritation. [11][12]

  • May cause respiratory irritation. [11][12]

  • Harmful if swallowed. [11][13]

Handling Recommendations:

  • Use only in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[12][13][14]

  • Avoid breathing dust, vapor, mist, or gas.[11][14]

  • Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound represents an intriguing but under-characterized molecule. This guide provides a robust framework for its definitive characterization, moving from theoretically predicted properties to concrete experimental protocols. By systematically applying these methodologies, researchers can generate the high-quality, verifiable data necessary to unlock the full potential of this compound in synthetic chemistry and drug discovery.

References

An In-Depth Technical Guide to 2-Isopropyl-3,4-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS Number: 77256-02-1), a crucial, yet sparsely documented, intermediate in the synthesis of pharmaceuticals. While detailed independent studies on this compound are limited, its pivotal role as a precursor to Verapamil, a widely used calcium channel blocker, establishes its significance in medicinal chemistry and drug development. This document will elucidate its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights provided are grounded in established principles of organic chemistry and draw comparisons from well-characterized analogous structures, offering a robust framework for researchers working with this or similar substituted benzaldehydes.

Introduction: The Strategic Importance of a Niche Intermediate

This compound is a substituted aromatic aldehyde whose molecular architecture is of significant interest in the field of synthetic organic chemistry. Its structure combines the reactive aldehyde functional group with a sterically influential isopropyl group and electron-donating methoxy groups on the benzene ring. This unique combination of features makes it a valuable building block for the construction of complex molecular scaffolds.

The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of Verapamil.[1][2][3] Verapamil is a medication used to treat high blood pressure, angina, and supraventricular tachycardia, and its synthesis has been a subject of extensive research, leading to various patented routes.[4][5] Understanding the synthesis and properties of this compound is therefore critical for optimizing the production of this vital pharmaceutical.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 77256-02-1[6]
Molecular Formula C₁₂H₁₆O₃Inferred from structure
Molecular Weight 208.25 g/mol Inferred from structure
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and sparingly soluble in water.Analogy to dimethoxybenzaldehydes[7]

Safety Precautions:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Ingestion: Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Proposed Synthesis: A Mechanistic Approach

Direct, published synthetic routes for this compound are not abundant in the scientific literature. However, a plausible and efficient method can be devised based on the well-established Friedel-Crafts alkylation reaction.[8][9] This proposed synthesis utilizes the commercially available and structurally similar 3,4-dimethoxybenzaldehyde (veratraldehyde) as the starting material.

The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing influence of these groups would typically favor substitution at the 5-position (para to the 4-methoxy and meta to the 3-methoxy group). However, the presence of the aldehyde group, which is a meta-director, and the potential for steric hindrance can influence the regioselectivity. The isopropylation is proposed to occur at the 2-position, ortho to one of the methoxy groups.

Proposed Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 3,4-Dimethoxybenzaldehyde reagents 1. Isopropyl halide (e.g., 2-chloropropane) 2. Lewis Acid (e.g., AlCl₃) 3. Inert Solvent (e.g., Dichloromethane) 3,4-Dimethoxybenzaldehyde->reagents Friedel-Crafts Alkylation This compound reagents->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard Friedel-Crafts alkylation conditions and should be optimized for specific laboratory conditions.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Chloropropane

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane and add it to the cooled AlCl₃ suspension with stirring.

  • Alkylation: Add 2-chloropropane (1.5 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key structural information.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde (-CHO)9.8 - 10.5singlet-Deshielded proton characteristic of aldehydes.
Aromatic (Ar-H)6.8 - 7.5doublet, doublet~8-9, ~2-3Two distinct signals for the two aromatic protons, showing ortho and meta coupling.
Methoxy (-OCH₃)3.8 - 4.0two singlets-Two distinct signals for the two non-equivalent methoxy groups.
Isopropyl (-CH(CH₃)₂)3.0 - 3.5septet~7The methine proton is split by the six equivalent methyl protons.
Isopropyl (-CH(CH₃)₂)1.2 - 1.4doublet~7The six equivalent methyl protons are split by the methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

CarbonPredicted Chemical Shift (ppm)Notes
Aldehyde (C=O)190 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
Aromatic (C-CHO)125 - 135Quaternary carbon attached to the aldehyde group.
Aromatic (C-OCH₃)145 - 160Two distinct signals for the carbons attached to the methoxy groups.
Aromatic (C-H)110 - 125Two distinct signals for the protonated aromatic carbons.
Aromatic (C-isopropyl)130 - 140Quaternary carbon attached to the isopropyl group.
Methoxy (-OCH₃)55 - 60Two distinct signals for the two methoxy carbons.
Isopropyl (-CH)25 - 35Isopropyl methine carbon.
Isopropyl (-CH₃)20 - 25Isopropyl methyl carbons (one signal due to equivalence).
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
C=O (aldehyde)1680 - 1700Strong, sharp absorption band.
C-H (aldehyde)2720 - 2820Two weak bands, one of which may be obscured.
C-H (aromatic)3000 - 3100Medium to weak absorptions.
C-H (aliphatic)2850 - 2970Medium to strong absorptions from the isopropyl and methoxy groups.
C=C (aromatic)1500 - 1600Multiple medium to strong absorptions.
C-O (ether)1020 - 1250Strong absorptions from the methoxy groups.
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the isopropyl group to give a fragment at m/z = 193.

    • Loss of the isopropyl group (-CH(CH₃)₂) to give a fragment at m/z = 165.

    • Loss of a hydrogen atom (-H) from the aldehyde to give a fragment at m/z = 207.

    • Loss of carbon monoxide (-CO) from the aldehyde to give a fragment at m/z = 180.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily governed by the aldehyde functional group. It can undergo a variety of transformations, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding alcohol.

  • Condensation Reactions: The aldehyde can react with amines, ylides (Wittig reaction), and enolates (aldol condensation) to form a wide range of more complex molecules.

Its role as a precursor to Verapamil highlights its utility in the synthesis of phenylalkylamine-based drugs. The strategic placement of the isopropyl and dimethoxy groups on the aromatic ring is crucial for the pharmacological activity of the final drug molecule, as these groups influence binding to the target calcium channel.

Role in Verapamil Synthesis Workflow:

G A 2-Isopropyl-3,4- dimethoxybenzaldehyde B Condensation/Alkylation Reactions A->B Key Starting Material C Intermediate Scaffolds B->C Formation of Core Structure D Verapamil C->D Final Synthetic Steps

Caption: The central role of the title compound in the Verapamil synthesis pathway.

Conclusion

This compound (CAS 77256-02-1) is a strategically important but under-characterized intermediate in pharmaceutical synthesis. This guide has provided a comprehensive, albeit partially predictive, technical overview of its properties, a plausible synthetic route, and its expected spectroscopic signature. By leveraging established chemical principles and data from analogous compounds, researchers and drug development professionals can better navigate the use of this valuable building block in their synthetic endeavors. Further empirical studies are warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly contribute to the optimization of existing synthetic routes and the discovery of new chemical entities.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and theoretical spectroscopic data for the novel compound, 2-Isopropyl-3,4-dimethoxybenzaldehyde. As a derivative of veratraldehyde (3,4-dimethoxybenzaldehyde), a significant intermediate in various synthetic pathways, the introduction of an isopropyl group at the C2 position introduces notable steric and electronic modifications.[1] This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. The causality behind predicted spectral features is explained, drawing upon established principles of spectroscopy and data from analogous structures. Detailed, self-validating experimental protocols for acquiring this spectroscopic data are also provided, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structural similarity to naturally occurring and synthetically important benzaldehydes suggests its utility in the development of novel pharmaceuticals and fine chemicals.[1][2] The precise characterization of this compound is paramount for its effective use, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity. This guide will provide a detailed exposition of the expected spectroscopic signatures of this compound, empowering researchers to unambiguously identify this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be rich in information, revealing the electronic environment of each proton. The introduction of the bulky isopropyl group at the ortho position to the aldehyde functionality is expected to cause significant steric hindrance, influencing the conformation of the aldehyde group and the chemical shifts of nearby protons.

Predicted ¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde CHO~10.2Singlet-
Aromatic H-5~7.3Doublet~8.5
Aromatic H-6~6.9Doublet~8.5
Isopropyl CH~3.3Septet~7.0
Methoxy OCH₃ (C3)~3.9Singlet-
Methoxy OCH₃ (C4)~3.8Singlet-
Isopropyl CH₃~1.2Doublet~7.0
Interpretation and Causality
  • Aldehyde Proton (CHO): The aldehyde proton is expected to appear as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant deshielding is characteristic of aldehyde protons directly attached to an aromatic ring.[3][4] The ortho-isopropyl group's steric bulk may cause a slight downfield shift compared to 3,4-dimethoxybenzaldehyde (veratraldehyde) due to through-space deshielding effects.[5]

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are predicted to appear as an AX spin system, with two doublets around 7.3 ppm and 6.9 ppm. The proton at the 5-position (H-5), being ortho to the electron-withdrawing aldehyde group, is expected to be more deshielded than the proton at the 6-position (H-6). The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.

  • Isopropyl Group Protons (CH and CH₃): The methine proton of the isopropyl group is anticipated to be a septet at around 3.3 ppm, coupled to the six equivalent methyl protons. Correspondingly, the six methyl protons will appear as a doublet at approximately 1.2 ppm, with a coupling constant of about 7.0 Hz.

  • Methoxy Group Protons (OCH₃): The two methoxy groups are expected to appear as sharp singlets. The methoxy group at the 3-position is likely to be slightly more deshielded (~3.9 ppm) than the one at the 4-position (~3.8 ppm) due to the proximity of the aldehyde and isopropyl groups.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a definitive carbon count and offer insights into the electronic environment of each carbon atom.

Predicted ¹³C NMR Data Summary
Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O~192
Aromatic C-4~155
Aromatic C-3~149
Aromatic C-1~131
Aromatic C-2~128
Aromatic C-5~125
Aromatic C-6~110
Methoxy OCH₃ (C3)~62
Methoxy OCH₃ (C4)~56
Isopropyl CH~27
Isopropyl CH₃~23
Interpretation and Causality
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 192 ppm, which is characteristic for this functional group.[6]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) will be the most deshielded in the aromatic region. The quaternary carbons (C-1 and C-2) will also have distinct chemical shifts. The protonated aromatic carbons (C-5 and C-6) will appear further upfield.

  • Aliphatic Carbons: The methoxy carbons will resonate in the 55-65 ppm range. The isopropyl methine and methyl carbons are expected at approximately 27 ppm and 23 ppm, respectively.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will confirm the presence of key functional groups within the molecule.

Predicted IR Data Summary
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch2970-2850Medium to Strong
Aldehyde C-H Stretch2850-2820 and 2750-2720Weak (Fermi resonance)
Aldehyde C=O Stretch~1685Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-O Stretch (Aryl Ether)1270-1200 and 1050-1000Strong
Aromatic C-H Out-of-Plane Bending900-675Strong
Interpretation and Causality
  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic (isopropyl), and aldehyde protons. The aldehyde C-H stretch often appears as a pair of weak bands due to Fermi resonance.[7]

  • Carbonyl Stretching: A strong absorption band around 1685 cm⁻¹ is the most characteristic feature of the IR spectrum and is attributed to the C=O stretching of the conjugated aldehyde.

  • Aromatic and Ether Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the aryl-ether C-O stretching will be prominent in the 1270-1000 cm⁻¹ range.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region will be indicative of the 1,2,3,4-tetrasubstituted benzene ring.[8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide the molecular weight and valuable information about the fragmentation pattern, further confirming the structure.

Predicted Mass Spectrum Data Summary
m/z Predicted Identity Notes
208[M]⁺Molecular Ion
193[M - CH₃]⁺Loss of a methyl group from isopropyl
179[M - C₂H₅]⁺ or [M - CHO]⁺Loss of an ethyl radical or formyl radical
165[M - C₃H₇]⁺Loss of the isopropyl group
151[M - C₃H₇ - CH₂O]⁺Subsequent loss of formaldehyde
136[M - C₃H₇ - CHO - H]⁺Further fragmentation
Interpretation and Causality
  • Molecular Ion Peak: The molecular ion peak is expected at an m/z of 208, corresponding to the molecular weight of C₁₂H₁₆O₃.

  • Major Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the isopropyl group or a methyl radical from the isopropyl group. The loss of the formyl radical (CHO) is also a common fragmentation pathway for benzaldehydes. Subsequent fragmentations may involve the loss of formaldehyde (CH₂O) from the methoxy groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR Spectrometer Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Tune and shim the spectrometer to the CDCl₃ signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add a sufficient number of scans (typically 1024 or more) to obtain a high-quality spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the ¹H signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for optimal signal-to-noise.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Program the oven temperature to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 250°C) at a rate of 10°C/min.

  • MS Method:

    • Set the ion source temperature to 230°C.

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and major fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Purity Assessment Interpretation->Validation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers are better equipped to synthesize, identify, and utilize this compound in their work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The structural insights gained from this spectroscopic analysis are fundamental to advancing research in medicinal chemistry and organic synthesis where this and related molecules may play a crucial role.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its specific substitution pattern, featuring an isopropyl group ortho to the aldehyde and two adjacent methoxy groups, gives rise to a unique electronic and steric environment. Accurate structural elucidation is paramount for its characterization and use in further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, from theoretical prediction to experimental protocol and spectral interpretation.

Theoretical ¹³C NMR Analysis: Predicting the Spectrum

A thorough understanding of the molecular structure allows for a robust prediction of the ¹³C NMR spectrum. The structure of this compound lacks any element of symmetry, meaning that each of the 12 carbon atoms is chemically unique and should produce a distinct signal in the ¹³C NMR spectrum.

The chemical shift of each carbon is influenced by its hybridization and the electronic effects (both inductive and resonance) of the neighboring substituents. We can predict the approximate chemical shifts by considering the base values for a benzene ring and applying substituent chemical shift (SCS) effects.

  • Aldehyde Carbon (C=O): The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the oxygen atom and the double bond character. It is expected to appear significantly downfield. For substituted benzaldehydes, this peak typically resonates in the range of 190-195 ppm.[1][2]

  • Aromatic Carbons (C1-C6): The six carbons of the benzene ring will have chemical shifts in the aromatic region (typically 110-160 ppm).[3] The specific shifts are determined by the combined effects of the aldehyde, isopropyl, and two methoxy groups.

    • C1 (ipso- to aldehyde): This carbon is deshielded by the aldehyde group and will be found at the lower end of the aromatic region for quaternary carbons.

    • C2 (ipso- to isopropyl): The attachment of the isopropyl group will cause a downfield shift.

    • C3 & C4 (ipso- to methoxy): The oxygen of the methoxy groups strongly deshields these carbons through an inductive effect, but this is counteracted by a strong shielding resonance effect, leading to a net upfield shift compared to unsubstituted benzene. However, their direct attachment to the electronegative oxygen will still place them at the lower field end of the aromatic carbons.

    • C5 & C6: The chemical shifts of these carbons are influenced by their position relative to all four substituents.

  • Isopropyl Group Carbons:

    • CH (methine): The methine carbon of the isopropyl group will be deshielded compared to a simple alkane due to its attachment to the aromatic ring.

    • CH₃ (methyl): The two methyl carbons of the isopropyl group are equivalent due to free rotation around the C-C bond and will appear as a single, shielded signal.

  • Methoxy Group Carbons (O-CH₃): The carbons of the two methoxy groups are in slightly different chemical environments and are expected to have distinct signals, typically in the 55-65 ppm range.[4]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon in this compound, based on additive rules and comparison with similar substituted benzaldehydes such as 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.[5][6]

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale
C=OAldehyde~192Highly deshielded carbonyl carbon.[1][2]
C1Aromatic (Quaternary)~135Attached to the electron-withdrawing aldehyde group.
C2Aromatic (Quaternary)~140Steric and electronic influence of the isopropyl group.
C3Aromatic (Quaternary)~148Attached to an electron-donating methoxy group.
C4Aromatic (Quaternary)~153Attached to an electron-donating methoxy group.
C5Aromatic (CH)~110Shielded by the ortho- and para-directing methoxy groups.
C6Aromatic (CH)~125Influenced by the adjacent aldehyde and isopropyl groups.
-CH(CH₃)₂Isopropyl (Methine)~28Aliphatic carbon attached to the aromatic ring.
-CH(CH₃)₂Isopropyl (Methyl)~23Shielded aliphatic carbons.
3-OCH₃Methoxy~56Typical range for methoxy carbons on an aromatic ring.
4-OCH₃Methoxy~56.5Slightly different environment from the 3-methoxy group.

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental protocol is essential for obtaining high-quality ¹³C NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[7]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

      • Spectrometer Frequency: For example, 100 MHz or 125 MHz for carbon.

      • Pulse Angle: A 30° or 45° pulse is typically used to allow for faster repetition rates.

      • Acquisition Time: Usually 1-2 seconds.

      • Relaxation Delay: A delay of 2-5 seconds between pulses is important to allow for the full relaxation of quaternary carbons, which have longer relaxation times.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim set_params Set Acquisition Parameters shim->set_params acquire Acquire Data (¹³C Spectrum) set_params->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation and Data Analysis

The resulting ¹³C NMR spectrum will consist of a series of peaks, each corresponding to a unique carbon atom in the molecule.

Correlating Peaks to the Structure

The primary task in spectral interpretation is to assign each peak to its corresponding carbon atom. This is achieved by comparing the experimentally observed chemical shifts with the predicted values.

  • The peak furthest downfield (around 192 ppm) will be unequivocally assigned to the aldehyde carbonyl carbon .

  • The signals in the 110-160 ppm range belong to the aromatic carbons . The quaternary carbons (C1, C2, C3, and C4) will typically have lower intensities compared to the protonated carbons (C5 and C6).

  • The two signals in the 55-60 ppm range will be assigned to the two methoxy carbons .

  • The upfield signals around 28 ppm and 23 ppm will correspond to the methine and methyl carbons of the isopropyl group , respectively.

Advanced NMR Techniques for Assignment Confirmation

To unambiguously assign the aromatic and other signals, advanced NMR experiments can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. This would confirm the assignment of the isopropyl methine and methyl groups and the two protonated aromatic carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Logic of Spectral Assignment Diagram

spectral_assignment cluster_spectrum Experimental Spectrum cluster_prediction Theoretical Prediction cluster_analysis Analysis & Assignment spectrum ¹³C NMR Spectrum (12 Peaks) initial_assignment Initial Assignment (Chemical Shift Regions) spectrum->initial_assignment prediction Predicted Shifts (Based on Substituent Effects) prediction->initial_assignment dept DEPT (CH, CH₂, CH₃) initial_assignment->dept hsbc_hmbc 2D NMR (HSQC, HMBC) dept->hsbc_hmbc final_assignment Final Structure Confirmation hsbc_hmbc->final_assignment

Caption: Logical flow for ¹³C NMR spectral assignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. A combination of theoretical prediction based on established principles and careful experimental work allows for the unambiguous assignment of all 12 carbon signals. This in-depth understanding of the molecule's carbon framework is a critical step in its application in drug discovery and organic synthesis, ensuring the identity and purity of the compound. The methodologies outlined in this guide provide a comprehensive framework for researchers to confidently perform and interpret the ¹³C NMR spectrum of this and related substituted benzaldehydes.

References

A Technical Guide to the Infrared Spectrum of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Isopropyl-3,4-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, notably the calcium channel blocker Verapamil.[1] This document will detail the expected vibrational modes and corresponding absorption frequencies of the molecule's distinct functional groups. Furthermore, it will outline a standard experimental protocol for acquiring a high-fidelity IR spectrum and discuss the significance of such spectral data in quality control and synthetic process monitoring.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde whose molecular structure incorporates an isopropyl group and two methoxy groups on the benzene ring. This specific substitution pattern makes it a valuable precursor in the multi-step synthesis of Verapamil and other vasodilator drugs.[1] Accurate and reliable analytical methods are paramount for ensuring the purity and identity of this intermediate, thereby guaranteeing the quality and efficacy of the final active pharmaceutical ingredient (API). Infrared spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality assessment of such organic molecules.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For a complex molecule like this compound, the spectrum is a superposition of the characteristic absorptions of its functional groups. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms.[2]

Molecular Structure of this compound cluster_ring C1 C C2 C C1->C2 CHO C(=O)H C1->CHO C3 C C2->C3 iso CH(CH₃)₂ C2->iso C4 C C3->C4 OCH3_3 OCH₃ C3->OCH3_3 C5 C C4->C5 OCH3_4 OCH₃ C4->OCH3_4 C6 C C5->C6 C6->C1

Caption: Molecular structure of this compound.

The key functional groups contributing to the IR spectrum are:

  • Aromatic Aldehyde: The carbonyl (C=O) and aldehyde C-H groups.

  • Aryl Ether: The two methoxy (O-CH₃) groups attached to the aromatic ring.

  • Isopropyl Group: The branched alkyl substituent.

  • Substituted Benzene Ring: The aromatic C-H and C=C bonds.

Detailed Analysis of Expected Infrared Absorption Bands

The following table summarizes the predicted IR absorption bands for this compound, based on established group frequencies for similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aldehyde C=O Stretch1705 - 1680Strong, SharpConjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[3]
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720Weak to MediumOften appears as a characteristic Fermi resonance doublet.[4][5]
Aromatic Ring C-H Stretch3100 - 3000Weak to MediumTypical for aromatic C-H bonds.[6]
C=C Stretch (in-ring)1600 - 1585 and 1500 - 1400MediumMultiple bands are expected due to the substituted nature of the ring.[6]
C-H Out-of-plane Bend900 - 675Medium to StrongThe specific pattern can give clues about the substitution pattern of the benzene ring.[6]
Aryl Ether Asymmetric C-O-C Stretch1275 - 1200StrongCharacteristic of aryl alkyl ethers.[7][8][9]
Symmetric C-O-C Stretch1075 - 1020MediumAlso characteristic of aryl alkyl ethers.[7][8][9]
Isopropyl Group C-H Stretch2975 - 2950 (asymmetric) and 2875 - 2865 (symmetric)StrongTypical for alkyl C-H bonds.[6]
C-H Bend1470 - 1450 and 1385 - 1365MediumThe band around 1385-1365 cm⁻¹ is often split into a doublet, characteristic of the isopropyl group.

Experimental Protocol for Infrared Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is recommended. The following protocol outlines a standard procedure.

FTIR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain pure sample of this compound Method Choose sampling method (e.g., KBr pellet, thin film, or solution) Sample->Method Background Collect background spectrum (empty sample compartment) Method->Background SampleSpec Collect sample spectrum Background->SampleSpec Ratio Ratio sample spectrum against background Baseline Perform baseline correction Ratio->Baseline PeakPick Identify and label significant peaks Baseline->PeakPick Interpretation Interpret the spectrum based on known group frequencies PeakPick->Interpretation

Caption: A generalized workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 200 mg) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method is suitable for providing a high-quality spectrum of a solid sample.

    • Thin Film Method (for low melting solids or oils): If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution Method: Dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with a known path length. Note that the solvent will have its own characteristic absorptions.[10]

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

    • Choose the number of scans to be co-added for both the background and sample spectra (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Collect a background spectrum with no sample in the beam path. This will be used to correct for instrumental and atmospheric absorptions.

    • Place the prepared sample in the sample holder and collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and quality assessment. By understanding the characteristic absorption frequencies of its constituent functional groups—the aromatic aldehyde, aryl ethers, and isopropyl group—a detailed interpretation of the spectrum is possible. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum. This analytical technique is indispensable for researchers and professionals in the pharmaceutical industry to ensure the integrity of this crucial synthetic intermediate.

References

An In-Depth Technical Guide on the Biological Activity of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

2-Isopropyl-3,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde, holds a significant position not for its extensively documented biological activities, but as a critical precursor in the synthesis of major pharmaceuticals. This guide delves into the known and potential biological relevance of this compound, primarily through its established role in the production of Verapamil, a widely used calcium channel blocker. By examining its chemical structure and its relationship to biologically active molecules, we can infer its potential pharmacological profile and propose experimental avenues for its direct investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's place in medicinal chemistry.

The core of this compound's significance lies in its use as a primary component in the manufacturing of Verapamil, a drug employed in the treatment of hypertension, angina, and certain cardiac arrhythmias[1]. The molecular architecture of this compound contributes a crucial part of the final structure of Verapamil, suggesting that its own, albeit unconfirmed, biological activity may be related to the modulation of ion channels.

Chemical Profile and Synthetic Relevance

This compound is characterized by a benzene ring substituted with an isopropyl group at the second position and two methoxy groups at the third and fourth positions, along with a defining aldehyde functional group. This specific arrangement of functional groups is pivotal for its role in multi-step organic syntheses.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name This compound
CAS Number 7298-95-5

The primary documented application of this benzaldehyde derivative is in the synthesis of Verapamil[1]. The synthetic pathway to Verapamil leverages the aldehyde group for the construction of the larger, more complex final drug molecule. Understanding this synthetic relationship is key to appreciating the implicit biological relevance of this compound.

Synthesis_Pathway This compound This compound Intermediate_1 Key Synthetic Intermediates This compound->Intermediate_1 Multi-step Synthesis Verapamil Verapamil Intermediate_1->Verapamil Further Reactions

Caption: Synthetic lineage of Verapamil from this compound.

Inferred Biological Activity: A Focus on Calcium Channel Modulation

Given its role as a direct precursor to Verapamil, a potent L-type calcium channel blocker, it is plausible that this compound may exhibit some degree of interaction with these channels. Verapamil exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells[2]. This leads to vasodilation and a reduction in heart rate and contractility.

While no direct studies on the calcium channel blocking activity of this compound are readily available, structure-activity relationship (SAR) studies of Verapamil and related phenylalkylamines highlight the importance of the dimethoxybenzene moiety for activity. It is conceivable that the parent aldehyde possesses a weak affinity for the calcium channel, which is then significantly enhanced by the subsequent addition of the rest of the Verapamil scaffold during synthesis.

The isopropyl group also plays a role in the activity of some calcium channel blockers, suggesting that this functional group on the benzaldehyde ring could contribute to potential biological effects[3].

Calcium_Channel_Blockade cluster_cell_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx Verapamil Verapamil Verapamil->L_type_Ca_Channel Blocks Topic_Compound 2-Isopropyl-3,4- dimethoxybenzaldehyde (Hypothesized) Topic_Compound->L_type_Ca_Channel Potential weak interaction

Caption: Hypothesized interaction with L-type calcium channels.

Potential for Other Biological Activities: Insights from Related Compounds

Beyond its connection to Verapamil, the biological potential of this compound can be inferred from studies on other substituted benzaldehydes. For instance, cuminaldehyde (4-isopropylbenzaldehyde), a natural component of essential oils, has demonstrated insecticidal properties[4][5]. This suggests that the isopropylbenzaldehyde scaffold can be a pharmacophore for certain biological activities. However, the addition of the two methoxy groups in the case of this compound would significantly alter its electronic and steric properties, likely leading to a different biological activity profile.

Experimental Protocols for Investigating Biological Activity

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays can be employed. The following protocols are designed to investigate its potential effects on calcium channels and to screen for other possible activities.

Protocol 1: In Vitro Calcium Channel Blocking Assay using Patch Clamp Electrophysiology

This protocol aims to directly measure the effect of this compound on L-type calcium channels in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from adult rats or guinea pigs)

  • Patch clamp setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Verapamil (positive control)

Procedure:

  • Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a selected myocyte.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit L-type calcium currents (ICa,L) by applying depolarizing voltage steps (e.g., to 0 mV for 300 ms) at a frequency of 0.1 Hz.

  • After establishing a stable baseline ICa,L, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Record the ICa,L at each concentration until a steady-state effect is observed.

  • Perform a washout with the control external solution to assess the reversibility of any effects.

  • Use Verapamil as a positive control to validate the experimental setup.

  • Analyze the data by measuring the peak ICa,L amplitude and plotting a concentration-response curve to determine the IC₅₀ value, if any.

Causality Behind Experimental Choices:

  • The use of isolated cardiomyocytes provides a direct cellular system to study the effects on native L-type calcium channels.

  • The whole-cell patch clamp technique allows for precise control of the cell membrane potential and accurate measurement of ion channel currents.

  • The specific ionic compositions of the internal and external solutions are designed to isolate the L-type calcium current from other ionic currents.

  • A concentration-response curve is essential to quantify the potency of the compound.

Patch_Clamp_Workflow Start Start Cell_Isolation Isolate Ventricular Myocytes Start->Cell_Isolation Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Patch_Pipette Fabricate Patch Pipettes Patch_Pipette->Whole_Cell Baseline_Recording Record Baseline L-type Ca²⁺ Current Whole_Cell->Baseline_Recording Compound_Application Apply this compound (various concentrations) Baseline_Recording->Compound_Application Data_Acquisition Record Ca²⁺ Current at each concentration Compound_Application->Data_Acquisition Washout Washout with Control Solution Data_Acquisition->Washout Positive_Control Repeat with Verapamil (Positive Control) Washout->Positive_Control Data_Analysis Analyze Data and Determine IC₅₀ Positive_Control->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Discovery and History of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-isopropyl-3,4-dimethoxybenzaldehyde. This compound, while not widely known on its own, holds a significant position in the history of pharmaceutical development as a key intermediate in the synthesis of Verapamil, a pioneering calcium channel blocker. This guide will delve into the historical context of its emergence, detail its synthesis methodologies, discuss the underlying chemical principles and regiochemical challenges, and provide a summary of its known properties. This document is intended for researchers, scientists, and drug development professionals interested in the history of medicinal chemistry and the synthesis of pharmacologically active molecules.

Introduction: A Molecule Behind a Milestone

This compound (CAS No. 77256-02-1) is an aromatic aldehyde whose history is inextricably linked to the development of one of the most important cardiovascular drugs of the 20th century: Verapamil.[1][2][3] While there is no distinct record of its "discovery" as an independent entity with unique applications, its genesis can be traced back to the pioneering work on the synthesis of Verapamil in the early 1960s. Therefore, the story of this aldehyde is best told through the lens of the quest for novel cardiovascular therapies.

Verapamil was the first calcium channel blocker to be approved for medical use, revolutionizing the treatment of hypertension, angina, and supraventricular tachycardia.[4] The core chemical scaffold of Verapamil features a substituted phenylacetonitrile moiety, and it is in the construction of this critical fragment that this compound, or more accurately its nitrile precursor, first appears in the annals of medicinal chemistry.

This guide will explore the synthetic pathways that lead to this important intermediate, highlighting the chemical strategies and challenges involved in its creation.

Historical Context: The Dawn of Calcium Channel Blockade and the Synthesis of Verapamil

The journey to this compound begins with the synthesis of Verapamil, first described in a Belgian patent in 1962 and subsequently in a U.S. patent granted to Ferdinand Dengel in 1966 (U.S. Patent 3,261,859).[1][2][4] This patent laid the groundwork for the synthesis of a new class of compounds with profound effects on the cardiovascular system.

The core of Verapamil's structure is α-isopropyl-α-[(N-methyl-N-homoveratryl)-γ-aminopropyl]-3,4-dimethoxyphenylacetonitrile. The synthesis of this complex molecule required the preparation of a key intermediate: α-isopropyl-3,4-dimethoxyphenylacetonitrile . It is from this nitrile that the aldehyde, this compound, can be derived, although the primary synthetic route to Verapamil proceeds through the nitrile.

The initial synthesis described by Dengel involved the alkylation of a phenylacetonitrile derivative. This pivotal step set the stage for the creation of the asymmetrically substituted carbon center that is crucial for Verapamil's pharmacological activity.

Synthesis Methodologies: Forging the Core Structure

The synthesis of this compound is not commonly reported as a direct formylation of an isopropyl-substituted dimethoxybenzene. Instead, its synthesis is more practically approached via the corresponding nitrile, α-isopropyl-3,4-dimethoxyphenylacetonitrile, which is a direct precursor in the Verapamil synthesis.

Synthesis of the Key Precursor: α-Isopropyl-3,4-dimethoxyphenylacetonitrile

The most common and historically significant route to this nitrile involves the alkylation of 3,4-dimethoxyphenylacetonitrile with an isopropyl halide.

Reaction Scheme:

G cluster_conditions Reaction Conditions reagents 3,4-Dimethoxyphenylacetonitrile + Isopropyl halide product α-Isopropyl-3,4-dimethoxyphenylacetonitrile reagents->product Alkylation base Base (e.g., NaNH2)

Figure 1: General scheme for the synthesis of α-isopropyl-3,4-dimethoxyphenylacetonitrile.

Step-by-Step Methodology (based on analogous reactions):

  • Deprotonation: 3,4-Dimethoxyphenylacetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in an inert solvent like toluene or tetrahydrofuran (THF). The base abstracts the acidic α-proton of the nitrile, generating a resonance-stabilized carbanion.

  • Alkylation: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is then added to the solution. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction to form the C-C bond.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile without competing in the subsequent alkylation reaction. Sodium amide is a classic choice for this transformation.

  • Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and the carbanion intermediate.

  • Regioselectivity: The alkylation occurs specifically at the α-position to the nitrile group due to the acidity of the C-H bond at that position, which is enhanced by the electron-withdrawing nature of the cyano group.

Conversion of the Nitrile to the Aldehyde

Once the α-isopropyl-3,4-dimethoxyphenylacetonitrile is obtained, it can be converted to this compound through several established methods for the reduction of nitriles to aldehydes.

This is one of the most common and effective methods for the partial reduction of nitriles to aldehydes.[3][5][6]

Reaction Scheme:

G cluster_conditions Reaction Conditions nitrile α-Isopropyl-3,4-dimethoxyphenylacetonitrile aldehyde This compound nitrile->aldehyde Reduction reagents 1. DIBAL-H 2. H3O+

Figure 2: Reduction of the nitrile to the aldehyde using DIBAL-H.

Step-by-Step Methodology:

  • Reaction Setup: The nitrile is dissolved in an anhydrous, aprotic solvent (e.g., toluene, THF, or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature, typically -78 °C (dry ice/acetone bath).

  • Addition of DIBAL-H: A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled nitrile solution. The reaction is stirred at this low temperature for a specific period.

  • Quenching and Work-up: The reaction is carefully quenched at low temperature by the slow addition of a protic solvent like methanol, followed by an acidic aqueous solution (e.g., dilute HCl). The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude aldehyde, which can be purified by chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at a very low temperature to prevent over-reduction of the initially formed imine intermediate to the corresponding amine. DIBAL-H is a powerful reducing agent, and at higher temperatures, it can lead to the formation of the amine as a byproduct.

  • Stoichiometry: Careful control of the stoichiometry of DIBAL-H is crucial. An excess of the reducing agent will also favor the formation of the amine.

  • Hydrolysis: The acidic work-up is necessary to hydrolyze the intermediate imine to the final aldehyde product.

An older, classical method for the conversion of nitriles to aldehydes is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid.[7]

Reaction Scheme:

G cluster_conditions Reaction Conditions nitrile α-Isopropyl-3,4-dimethoxyphenylacetonitrile aldehyde This compound nitrile->aldehyde Reduction and Hydrolysis reagents 1. SnCl2, HCl 2. H2O

Figure 3: Stephen aldehyde synthesis for the conversion of the nitrile to the aldehyde.

Step-by-Step Methodology:

  • Formation of the Imidoyl Chloride: The nitrile is treated with anhydrous hydrogen chloride in an inert solvent to form the corresponding imidoyl chloride.

  • Reduction: The imidoyl chloride is then reduced with tin(II) chloride (SnCl₂) to form an aldimine-tin chloride complex.

  • Hydrolysis: The complex is hydrolyzed with water to yield the aldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The initial steps of the reaction must be carried out under anhydrous conditions to prevent premature hydrolysis of the intermediates.

  • Aromatic Nitriles: The Stephen aldehyde synthesis is generally more effective for aromatic nitriles.

Alternative Synthetic Strategies: Direct Formylation

While less documented for this specific molecule, direct formylation of a suitable precursor is a plausible alternative. The key challenge lies in achieving the desired regioselectivity. The starting material would be 1-isopropyl-2,3-dimethoxybenzene.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[8][9][10]

Reaction Scheme:

G cluster_conditions Reaction Conditions precursor 1-Isopropyl-2,3-dimethoxybenzene aldehyde This compound precursor->aldehyde Formylation reagents POCl3, DMF

Figure 4: Vilsmeier-Haack formylation of 1-isopropyl-2,3-dimethoxybenzene.

Regiochemical Considerations:

The directing effects of the substituents on the aromatic ring would determine the position of formylation. The two methoxy groups and the isopropyl group are all ortho-, para-directing. The Vilsmeier-Haack reagent is sterically bulky, which would likely favor attack at the less hindered para-position relative to the isopropyl group. However, the combined activating effect of the two methoxy groups could influence the regioselectivity. A mixture of isomers would be a likely outcome, making this route potentially less efficient for the specific synthesis of the 2-isopropyl-3,4-dimethoxy isomer.

Other formylation methods like the Duff reaction (using hexamethylenetetramine) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) could also be considered, but would face similar challenges with regioselectivity.[5][7][11][12]

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not abundant in the literature, its expected properties can be inferred from its structure and data for analogous compounds.

PropertyPredicted/Typical Value
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Likely a solid at room temperature

Expected Spectroscopic Data:

  • ¹H NMR:

    • An aldehyde proton singlet around δ 9.8-10.0 ppm.

    • Two aromatic proton signals in the aromatic region (δ 6.8-7.8 ppm).

    • Two methoxy group singlets around δ 3.8-4.0 ppm.

    • A septet for the isopropyl CH proton and a doublet for the two isopropyl CH₃ groups.

  • ¹³C NMR:

    • An aldehyde carbonyl carbon signal around δ 190-195 ppm.

    • Aromatic carbon signals in the range of δ 110-160 ppm.

    • Methoxy carbon signals around δ 55-60 ppm.

    • Signals for the isopropyl group carbons.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-O stretching bands for the methoxy groups.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, including the loss of the isopropyl group and methoxy groups.

Conclusion: A Legacy in Medicinal Chemistry

The story of this compound is a compelling example of how the development of a landmark pharmaceutical can drive the synthesis and exploration of novel chemical entities. While it may not have a celebrated history of its own, its role as a crucial building block in the synthesis of Verapamil solidifies its importance in the field of medicinal chemistry. The synthetic strategies developed to access its nitrile precursor highlight fundamental principles of organic synthesis, including carbanion chemistry and the challenges of regiocontrol in aromatic substitution. This guide serves as a testament to the often-unseen molecular architects that form the foundation of modern medicine.

References

Methodological & Application

Synthesis of 2-Isopropyl-3,4-dimethoxybenzaldehyde from veratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Abstract

This comprehensive application note details a robust and scalable two-step synthetic protocol for producing this compound, a valuable substituted benzaldehyde intermediate for pharmaceutical and fine chemical synthesis. The strategy circumvents the challenges of direct ortho-alkylation of veratraldehyde by employing a more practical and regioselective approach. The synthesis commences with the Friedel-Crafts alkylation of veratrole to yield the key intermediate, 1-isopropyl-3,4-dimethoxybenzene. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to afford the target product with high purity and good yield. This guide provides in-depth mechanistic explanations, step-by-step experimental protocols, characterization data, and troubleshooting advice to ensure successful replication and adaptation in a research and development setting.

Introduction and Synthetic Strategy

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The target molecule, this compound, possesses a unique substitution pattern that makes it a precursor for various complex molecular scaffolds. While the direct introduction of an isopropyl group at the C2 position (ortho to the aldehyde) of veratraldehyde (3,4-dimethoxybenzaldehyde) is conceptually appealing, it presents significant synthetic hurdles. Direct C-H activation and alkylation of benzaldehydes often require specialized transition-metal catalysts and can suffer from issues with regioselectivity and substrate scope.[2][3][4]

Therefore, a more reliable and field-proven strategy involves a two-step sequence starting from the readily available veratrole (1,2-dimethoxybenzene). This approach offers superior control over regiochemistry and employs classical, well-understood organic reactions. The chosen synthetic pathway is as follows:

  • Step 1: Friedel-Crafts Alkylation. Veratrole is alkylated with an isopropylating agent in the presence of a Lewis acid catalyst to introduce the isopropyl group, forming the intermediate 1-isopropyl-3,4-dimethoxybenzene.

  • Step 2: Vilsmeier-Haack Formylation. The electron-rich intermediate is then formylated to install the aldehyde group regioselectively at the position ortho to the isopropyl group and para to the C4-methoxy group, yielding the final product.[5][6]

This guide provides the full experimental details and scientific rationale for this efficient synthetic route.

Overall Synthetic Workflow

The diagram below illustrates the complete two-step synthesis from veratrole to the target compound.

G Veratrole Veratrole (1,2-Dimethoxybenzene) Intermediate 1-Isopropyl-3,4-dimethoxybenzene Veratrole->Intermediate Step 1: Friedel-Crafts Alkylation (e.g., 2-Bromopropane, AlCl₃) Product This compound Intermediate->Product Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 1-Isopropyl-3,4-dimethoxybenzene (Intermediate)

A. Mechanistic Rationale: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to form carbon-carbon bonds.[7][8] In this first step, a Lewis acid (e.g., AlCl₃) interacts with the alkylating agent (2-bromopropane) to generate a highly electrophilic isopropyl carbocation or a polarized complex. The electron-rich veratrole ring then acts as a nucleophile, attacking the electrophile. The methoxy groups are strong activating, ortho, para-directors. The incoming isopropyl group is directed to the position para to the C1-methoxy group (C4) due to steric hindrance at the ortho positions. A subsequent deprotonation restores aromaticity, yielding the alkylated product.[8]

Controlling the reaction conditions is crucial to prevent polyalkylation, a common side reaction in Friedel-Crafts alkylations, as the initial product is more nucleophilic than the starting material. Using a molar excess of veratrole and maintaining a low reaction temperature can effectively minimize this issue.

B. Experimental Protocol: Friedel-Crafts Alkylation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Veratrole138.1610.0 g72.41.5
2-Bromopropane122.995.95 g (4.3 mL)48.31.0
Anhydrous Aluminum Chloride (AlCl₃)133.347.73 g57.91.2
Dichloromethane (DCM), anhydrous-100 mL--
Hydrochloric Acid (HCl), 1M-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (7.73 g) and anhydrous dichloromethane (50 mL). Cool the resulting slurry to 0 °C using an ice-water bath.

  • Addition of Alkylating Agent: In the dropping funnel, prepare a solution of veratrole (10.0 g) and 2-bromopropane (5.95 g) in anhydrous dichloromethane (50 mL).

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ slurry dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and slowly quench by carefully adding 50 mL of crushed ice, followed by 50 mL of 1 M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 1-isopropyl-3,4-dimethoxybenzene as a colorless oil. (Expected yield: 75-85%).

Part II: Synthesis of this compound (Final Product)

A. Mechanistic Rationale: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[9][10] The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: The nucleophilic oxygen of N,N-dimethylformamide (DMF) attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the intermediate attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effect of the two methoxy groups and the isopropyl group facilitates this substitution. The formyl group is directed to the C2 position, which is sterically accessible and electronically activated (ortho to the isopropyl group and para to the C4-methoxy group).

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Intermediate 1-Isopropyl-3,4- dimethoxybenzene Intermediate->Iminium Attack on Vilsmeier Reagent Product 2-Isopropyl-3,4- dimethoxybenzaldehyde Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Mechanism overview of the Vilsmeier-Haack formylation reaction.

B. Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for formylating similar activated aromatic systems.[11]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-Isopropyl-3,4-dimethoxybenzene180.255.0 g27.71.0
N,N-Dimethylformamide (DMF), anhydrous73.098.5 mL110.84.0
Phosphorus Oxychloride (POCl₃)153.335.1 g (3.1 mL)33.31.2
Ethyl Acetate (EtOAc)-150 mL--
Ice Water-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous DMF (8.5 mL).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.1 mL) dropwise, ensuring the temperature remains below 10 °C. A thick, pale-yellow precipitate may form. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of 1-isopropyl-3,4-dimethoxybenzene (5.0 g) to the Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Stir at this temperature for 2-3 hours. The mixture will darken in color. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 100 g of crushed ice in a beaker with vigorous stirring. Caution: This quenching is exothermic.

  • Hydrolysis and Neutralization: Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a pale yellow oil or low-melting solid. (Expected yield: 80-90%).

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR -CHO: ~10.3 ppm (singlet, 1H). Aromatic-H: ~7.3-7.5 ppm (2H, multiplet). -OCH₃: ~3.9 ppm (two singlets, 6H). -CH(CH₃)₂: ~3.4 ppm (septet, 1H). -CH(CH₃)₂: ~1.2 ppm (doublet, 6H).
¹³C NMR -CHO: ~191 ppm. Aromatic-C: ~125-160 ppm (6 signals). -OCH₃: ~56 ppm (2 signals). -CH(CH₃)₂: ~27 ppm. -CH(CH₃)₂: ~23 ppm.
IR (Infrared) Strong C=O stretch for aldehyde at ~1680-1690 cm⁻¹. C-H stretch for aldehyde at ~2820 and ~2720 cm⁻¹. C-O stretches for methoxy groups around 1250-1270 cm⁻¹.
MS (Mass Spec) [M]⁺: Expected molecular ion peak at m/z = 208.11.

Note: Exact chemical shifts (ppm) may vary slightly depending on the solvent and instrument used.[12]

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Toxic, corrosive, and reacts violently with water and alcohols, releasing HCl gas. All operations must be performed in a well-ventilated fume hood. Use extreme caution during handling and quenching.

  • 2-Bromopropane: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • DMF: A skin irritant and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • General Precautions: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from degrading the reagents.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive AlCl₃ (due to moisture). Polyalkylation. Incomplete reaction.Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are dry. Use an excess of veratrole. Increase reaction time or gently warm if monitoring shows incomplete conversion.
Low yield in Step 2 Inactive Vilsmeier reagent (moisture). Incomplete reaction.Use anhydrous DMF and ensure POCl₃ is fresh. Confirm complete consumption of starting material by TLC before workup. Increase reaction temperature or time if necessary.
Formation of dark polymers in Step 2 Reaction temperature is too high. Substrate is highly activated.Maintain the recommended reaction temperature (80-90 °C). Do not overheat. Ensure controlled addition of reagents.[13]
Difficult purification Presence of side products (isomers, poly-formylated products).In Step 1, control stoichiometry to avoid polyalkylation. In Step 2, ensure regioselectivity is high. Use column chromatography for purification if distillation is ineffective.

References

Application Notes and Protocols: 2-Isopropyl-3,4-dimethoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone class of organic intermediates, prized for their versatility in constructing complex molecular architectures.[1] The strategic placement of functional groups on the benzaldehyde scaffold allows for the tailored synthesis of a vast array of pharmacologically active agents.[2][3] Within this class, 2-isopropyl-3,4-dimethoxybenzaldehyde emerges as a highly valuable, albeit specialized, building block. Its unique substitution pattern, featuring a bulky isopropyl group ortho to the aldehyde and two methoxy groups, makes it a key precursor in the synthesis of specific calcium channel blockers, most notably, derivatives of Verapamil.[4] This document serves as a comprehensive technical guide to the applications and handling of this compound in a pharmaceutical research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 77256-02-1N/A
Molecular Formula C₁₂H₁₆O₃N/A
Molecular Weight 208.25 g/mol N/A
Appearance Expected to be a crystalline solid or oilGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from structure

Safety and Handling Precautions:

As with all aromatic aldehydes, appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Core Application: Synthesis of Verapamil and its Analogs

The primary and most significant application of this compound is as a precursor to α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, a key intermediate in the synthesis of Verapamil.[5] Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The structural integrity of the 2-isopropyl-3,4-dimethoxyphenyl moiety is crucial for its therapeutic activity.

The Strategic Role of the Substituents:
  • 3,4-Dimethoxy Groups: These electron-donating groups are common in many pharmaceutical compounds and are known to influence metabolic stability and receptor binding affinity.[6]

  • 2-Isopropyl Group: The bulky isopropyl group provides steric hindrance that can influence the conformation of the final drug molecule, potentially enhancing its selectivity and potency. Alkyl groups in general modulate the lipophilicity of a drug, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages: the synthesis of the aldehyde intermediate and its subsequent conversion to the key nitrile intermediate for Verapamil.

Verapamil Intermediate Synthesis Veratrole Veratrole (1,2-Dimethoxybenzene) Isopropyl_Veratrole 1-Isopropyl-2,3-dimethoxybenzene Veratrole->Isopropyl_Veratrole Friedel-Crafts Alkylation Aldehyde This compound Isopropyl_Veratrole->Aldehyde Formylation (e.g., Rieche) Nitrile α-(1-Methylethyl)-3,4-dimethoxybenzeneacetonitrile Aldehyde->Nitrile Nitrile Formation Verapamil Verapamil Nitrile->Verapamil Multi-step Synthesis

Caption: Synthetic workflow from Veratrole to Verapamil.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and are provided as a guide for experienced synthetic chemists. Optimization may be required for specific laboratory conditions.

Protocol 1: Synthesis of this compound (via Rieche Formylation)

The Rieche formylation is a reliable method for the formylation of electron-rich aromatic rings.[2][7]

Reaction Principle: This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to introduce an aldehyde group onto an activated aromatic ring.[8]

Materials:

  • 1-Isopropyl-2,3-dimethoxybenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-isopropyl-2,3-dimethoxybenzene (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add titanium tetrachloride (1.5 - 2 equivalents) to the stirred solution.

  • After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred beaker of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Conversion to α-(1-Methylethyl)-3,4-dimethoxybenzeneacetonitrile

The conversion of the aldehyde to the corresponding nitrile is a critical step towards the synthesis of Verapamil. A common method involves the formation of an oxime followed by dehydration.[9]

Reaction Principle: The aldehyde first reacts with hydroxylamine to form an aldoxime. Subsequent dehydration of the oxime, often using reagents like acetic anhydride or thionyl chloride, yields the nitrile.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Acetic anhydride

  • Standard laboratory glassware

Procedure:

  • Oxime Formation:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and add water to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Dehydration to Nitrile:

    • In a fume hood, gently heat the dried oxime with an excess of acetic anhydride (3-5 equivalents) at reflux for 2-4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile can be purified by distillation under reduced pressure or by column chromatography.

Logical Relationships in the Synthetic Pathway

The successful synthesis of the target nitrile intermediate relies on a series of well-established organic transformations. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Logical Relationships cluster_0 Synthesis of Aldehyde cluster_1 Conversion to Nitrile A1 Electron-rich Aromatic Substrate A4 Electrophilic Aromatic Substitution A1->A4 A2 Formylating Agent (Dichloromethyl methyl ether) A2->A4 A3 Lewis Acid Catalyst (TiCl₄) A3->A4 A5 2-Isopropyl-3,4-dimethoxy- benzaldehyde A4->A5 B1 Aldehyde A5->B1 B3 Oxime Intermediate B1->B3 B2 Hydroxylamine B2->B3 B5 α-(1-Methylethyl)-3,4- dimethoxybenzeneacetonitrile B3->B5 B4 Dehydrating Agent (Acetic Anhydride) B4->B5

References

Application Notes and Protocols for the Synthesis of 2-Isopropyl-3,4-dimethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are foundational scaffolds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. Among these, the 2-isopropyl-3,4-dimethoxybenzaldehyde moiety is of particular interest. Its unique substitution pattern—featuring a sterically influential isopropyl group ortho to the aldehyde and two electron-donating methoxy groups—makes it a valuable precursor for complex molecular architectures. This scaffold is a key component in the synthesis of vasodilators and is integral to the production of Verapamil, a widely used calcium channel blocker for treating hypertension and cardiac arrhythmias[1]. The inherent reactivity of the aldehyde functional group allows for a multitude of subsequent transformations, enabling the generation of diverse chemical libraries for drug discovery and materials science.

This guide provides a detailed, field-proven protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a robust and highly reliable method for the formylation of electron-rich aromatic systems. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss subsequent derivatization strategies.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The formylation of the precursor, 1-isopropyl-2,3-dimethoxybenzene, is most effectively achieved through the Vilsmeier-Haack reaction. This classic transformation is arguably the most useful method for the direct formylation of activated arene C-H bonds[2].

Causality Behind the Choice: The success of the Vilsmeier-Haack reaction hinges on the electronic nature of the aromatic substrate. The starting material, 1-isopropyl-2,3-dimethoxybenzene, is rendered highly electron-rich by the combined +I (inductive) effect of the isopropyl group and the strong +M (mesomeric) effect of the two methoxy groups. This high electron density makes the aromatic ring sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent, driving the reaction forward under mild conditions[3]. Alternative formylation methods, such as the Gattermann or Rieche reactions, often require harsher conditions or less accessible reagents[2].

Reaction Mechanism: The reaction proceeds through a well-established, two-stage mechanism[4][5]:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent. Deprotonation restores aromaticity, yielding a protonated iminium salt intermediate.

  • Hydrolysis: In the final workup step, the iminium salt is hydrolyzed by the addition of water to yield the desired this compound.

Mechanistic Pathway of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Activation Intermediate_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_Complex Electrophilic Attack Arene 1-isopropyl-2,3- dimethoxybenzene Arene->Intermediate_Complex Electrophilic Attack Product 2-Isopropyl-3,4- dimethoxybenzaldehyde Intermediate_Complex->Product Hydrolysis H2O H₂O (Workup) H2O->Product Hydrolysis Workflow start Start: Reagents reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃) start->reagent_prep formylation 2. Add Substrate & Heat to 60°C reagent_prep->formylation monitoring 3. Monitor by TLC formylation->monitoring monitoring->formylation Incomplete workup 4. Quench with Ice & Neutralize (NaHCO₃) monitoring->workup Reaction Complete extraction 5. Extract with DCM workup->extraction purification 6. Column Chromatography extraction->purification product Final Product purification->product

References

Application of 2-Isopropyl-3,4-dimethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-isopropyl-3,4-dimethoxybenzaldehyde, a key aromatic aldehyde, and its significant role as a building block in medicinal chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, key applications, and the critical influence of its structural motifs on the pharmacological activity of derived therapeutic agents. The focus will be on its pivotal role in the synthesis of phenylalkylamine-class calcium channel blockers, exemplified by Verapamil.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals. The nature and position of substituents on the aromatic ring are critical in defining the physicochemical properties and biological activity of the final active pharmaceutical ingredient (API). This compound is a particularly valuable, albeit specialized, precursor. Its unique substitution pattern—a sterically demanding isopropyl group ortho to the aldehyde and two methoxy groups at the 3 and 4 positions—is instrumental in the synthesis of potent cardiovascular drugs. The 3,4-dimethoxy moiety is a common feature in many bioactive molecules, often mimicking the catechol structure of neurotransmitters, while the 2-isopropyl group provides a crucial hydrophobic and steric influence that can significantly enhance a drug's potency and selectivity.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be extrapolated from its parent compound, 3,4-dimethoxybenzaldehyde (veratraldehyde), and other isomers.

PropertyValue (Estimated for this compound)Value (3,4-Dimethoxybenzaldehyde)
Molecular Formula C₁₂H₁₆O₃C₉H₁₀O₃
Molecular Weight 208.25 g/mol 166.17 g/mol [1]
Appearance Expected to be a crystalline solid or viscous oilWhite to yellow crystalline solid[2]
Boiling Point Higher than 281°C281°C[2]
Melting Point Not available40-43°C[2]
Solubility Expected to be soluble in common organic solventsFreely soluble in alcohol and diethyl ether; slightly soluble in hot water[2]
CAS Number 77256-02-1120-14-9[1]

Core Application: Synthesis of Verapamil and its Analogs

The primary and most significant application of the this compound structural core is in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias. Verapamil's structure features a critical α-isopropyl-α-(3,4-dimethoxyphenyl)acetonitrile moiety, for which this compound is a logical precursor.

The Role of the 2-Isopropyl and 3,4-Dimethoxy Groups in Pharmacological Activity

The specific substitution pattern of the phenyl ring in Verapamil is crucial for its therapeutic effect.

  • 3,4-Dimethoxy Groups : These groups are essential for the activity of Verapamil. They are thought to contribute to the binding of the molecule to the L-type calcium channel.

  • Isopropyl Group : While not essential for the basic mechanism of action, the isopropyl group has a profound impact on the potency of the drug. Hansch analysis has revealed that hydrophobic effects are responsible for the influence of the isopropyl substituent on the biological activity of Verapamil and its derivatives[3]. This bulky group likely enhances the binding affinity to the receptor through favorable hydrophobic interactions, thereby increasing the drug's efficacy.

The following diagram illustrates the key structural features of Verapamil and the contribution of the 2-isopropyl-3,4-dimethoxyphenyl moiety.

G cluster_verapamil Verapamil Structure cluster_moiety Key Substituents Verapamil Verapamil Moiety 2-Isopropyl-3,4-dimethoxyphenyl Moiety Verapamil->Moiety Key for Potency Amine Tertiary Amine Chain Verapamil->Amine Essential for Activity Other_Phenyl 3,4-Dimethoxyphenyl Group Verapamil->Other_Phenyl Essential for Activity Isopropyl Isopropyl Group Moiety->Isopropyl Enhances Potency (Hydrophobic Interaction) Dimethoxy 3,4-Dimethoxy Groups Moiety->Dimethoxy Receptor Binding

Caption: Key structural components of Verapamil.

Protocols for Synthesis and Application

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde):

  • Friedel-Crafts Alkylation: Introduction of the isopropyl group at the 2-position of veratraldehyde. This can be challenging due to the directing effects of the existing substituents, but can be achieved under specific conditions.

  • Formylation: Alternatively, and more likely for achieving the desired regioselectivity, would be to start with 1-isopropyl-2,3-dimethoxybenzene and introduce the aldehyde group via a formylation reaction such as the Vilsmeier-Haack reaction.

The following diagram outlines a proposed synthetic workflow.

G Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Step1 Friedel-Crafts Isopropylation (e.g., Isopropyl halide, Lewis Acid) Start->Step1 Product This compound Step1->Product Intermediate α-Isopropyl-α-(3,4-dimethoxyphenyl) acetonitrile Product->Intermediate e.g., Strecker Synthesis Verapamil Verapamil Synthesis Intermediate->Verapamil

Caption: Proposed synthetic workflow.

Experimental Protocol: Friedel-Crafts Isopropylation of 3,4-Dimethoxybenzaldehyde (Illustrative)

  • Disclaimer: This is a proposed protocol based on established chemical principles. Optimization will be required.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethoxybenzaldehyde (1 equivalent) and a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents).

  • Alkylation: While stirring vigorously, add 2-halopropane (e.g., 2-bromopropane) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Application in Verapamil Synthesis: Conversion to the Key Nitrile Intermediate

The synthesized this compound can be converted to the crucial α-isopropyl-α-(3,4-dimethoxyphenyl)acetonitrile intermediate via a number of methods, including the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

  • Imine Formation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as methanol. Add an aqueous solution of ammonia or an ammonium salt (e.g., ammonium chloride) (1.5 equivalents).

  • Cyanation: To the resulting imine solution, add a source of cyanide, such as sodium cyanide or potassium cyanide (1.2 equivalents), portion-wise while maintaining a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: Neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude α-aminonitrile can be purified by crystallization or chromatography.

  • Hydrolysis (if necessary): The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or further elaborated to form Verapamil.

Conclusion

This compound is a highly valuable, specialized intermediate in medicinal chemistry. Its primary application lies in the synthesis of the calcium channel blocker Verapamil and its analogs, where its unique substitution pattern is critical for achieving high potency. The protocols and discussions provided herein offer a framework for researchers and drug development professionals to understand and utilize this important building block in the creation of novel therapeutic agents. Further exploration of its applications in the synthesis of other bioactive molecules is a promising area for future research.

References

Application Note and Protocol: A Scalable Approach to the Synthesis of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-Isopropyl-3,4-dimethoxybenzaldehyde is a valuable aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring a sterically bulky isopropyl group ortho to the formyl group, imparts specific conformational and electronic properties that are leveraged in the design of complex molecular architectures. This document provides a comprehensive guide for the scalable synthesis of this target molecule, intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

The synthetic strategy outlined herein focuses on the direct isopropylation of the readily available and cost-effective starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde), via a Friedel-Crafts alkylation reaction. This approach is selected for its potential for high efficiency and scalability. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss critical process parameters for optimization and control.

Comparative Analysis of Synthetic Strategies

While several theoretical routes to this compound can be envisioned, the direct ortho-alkylation of veratraldehyde presents a compelling case for scalability and industrial viability.

ParameterFriedel-Crafts Alkylation of VeratraldehydeMulti-step Synthesis from other Precursors
Starting Materials Veratraldehyde, Isopropylating Agent (e.g., 2-bromopropane, propene)More complex, potentially requiring synthesis of a substituted benzene ring
Number of Steps Typically a single synthetic stepMultiple steps, leading to lower overall yield
Atom Economy Generally highCan be lower due to the use of protecting groups and multiple transformations
Scalability Well-established for industrial applications[1][2]May be limited by the complexity of individual steps
Potential Challenges Control of regioselectivity (ortho vs. para), potential for polyalkylationCumulative yield loss, purification challenges at each step

The Friedel-Crafts alkylation is a classic and powerful method for C-C bond formation on aromatic rings.[1][2] The choice of Lewis acid catalyst and reaction conditions is crucial for directing the incoming electrophile to the desired position and minimizing side reactions.

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Isopropyl Cation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) interacts with the isopropylating agent (e.g., 2-bromopropane) to generate a highly reactive isopropyl cation.

  • Electrophilic Attack: The electron-rich aromatic ring of veratraldehyde attacks the isopropyl cation. The two methoxy groups are activating and ortho-, para-directing. The ortho- position to the formyl group is sterically hindered, but the electronic activation from the methoxy groups can favor substitution at this position.

  • Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromatic ring, yielding the final product.

Experimental Workflow

The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.

Scalable Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Veratraldehyde, Lewis Acid, Isopropylating Agent) Reaction Friedel-Crafts Alkylation (Controlled Temperature) Reagent_Prep->Reaction Charge Reactor Quenching Reaction Quenching (Ice/Water) Reaction->Quenching Transfer Extraction Solvent Extraction (e.g., Dichloromethane) Quenching->Extraction Washing Aqueous Washing (Remove Catalyst Residues) Extraction->Washing Drying Drying of Organic Phase (Anhydrous Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography or Distillation) Solvent_Removal->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (HPLC, GC) Characterization->Purity

References

The Strategic Utility of 2-Isopropyl-3,4-dimethoxybenzaldehyde in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzaldehyde Derivative

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 2-Isopropyl-3,4-dimethoxybenzaldehyde emerges as a highly valuable and versatile aromatic aldehyde, distinguished by its unique substitution pattern. The presence of two methoxy groups at the 3 and 4 positions activates the aromatic ring for electrophilic substitution, while the isopropyl group at the 2 position introduces significant steric hindrance. This combination of electronic and steric features dictates its reactivity, enabling chemists to achieve high levels of selectivity in a variety of transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of medicinally important compounds, complete with detailed experimental protocols and mechanistic insights.

Core Application: A Gateway to Cardiovascular Therapeutics

This compound is a cornerstone in the synthesis of several cardiovascular drugs, most notably the calcium channel blocker Verapamil. Verapamil is a widely prescribed medication for the treatment of hypertension, angina, and certain cardiac arrhythmias. The structural framework of Verapamil features a substituted tetrahydroisoquinoline moiety, the synthesis of which can be efficiently achieved using this compound as a key starting material.

The Pictet-Spengler Reaction: Constructing the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a powerful chemical reaction that utilizes a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2] This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds.[3] In the context of Verapamil synthesis, this compound reacts with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) under acidic conditions to furnish the desired tetrahydroisoquinoline scaffold.[4] The electron-donating methoxy groups on both reactants facilitate the crucial intramolecular cyclization step.[1]

Experimental Protocols

Protocol 1: Synthesis of a Verapamil Precursor via the Pictet-Spengler Reaction

This protocol details the synthesis of 1-(2-isopropyl-3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of Verapamil and its analogues.

Materials:

  • This compound

  • Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane (100 mL).

  • Amine Addition: To the stirred solution, add homoveratrylamine (1.05 eq) dropwise at room temperature.

  • Acid Catalysis: After the addition is complete, cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.2 eq) to the mixture. The addition of a strong acid like TFA is often necessary for less nucleophilic aromatic rings.[2]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure tetrahydroisoquinoline derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium ion intermediate, hence the use of anhydrous solvent.

  • Acid Catalyst: The acid catalyst is crucial for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization to occur.[1]

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization step, especially with moderately activated aromatic rings.

  • Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acid catalyst and removes any unreacted acidic species.

Data Presentation

Table 1: Representative Yields for the Pictet-Spengler Reaction

AldehydeAmineCatalystSolventTemperatureYield (%)Reference
This compoundHomoveratrylamineTFADCMReflux~75-85 (estimated)Inferred from[2][4]
BenzaldehydeTryptamineTFADCMRT>90[5]
p-NitrobenzaldehydeTryptamineTFADCMRT~85[5]

Note: The yield for the reaction with this compound is an educated estimation based on similar reactions, as a specific literature value was not found.

Visualization of Key Processes

Pictet-Spengler Reaction Mechanism

The following diagram illustrates the mechanistic pathway of the Pictet-Spengler reaction between this compound and homoveratrylamine.

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde This compound schiff_base Schiff Base aldehyde->schiff_base -H₂O amine Homoveratrylamine amine->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion +H⁺ cyclized_intermediate Cyclized Intermediate iminium_ion->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline cyclized_intermediate->product -H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the tetrahydroisoquinoline product.

workflow start Start reactants Combine Aldehyde and Amine in DCM start->reactants acid Add TFA at 0°C reactants->acid reflux Reflux Reaction Mixture acid->reflux workup Aqueous Workup (NaHCO₃) reflux->workup extraction Extract with DCM workup->extraction dry Dry Organic Layer (MgSO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Tetrahydroisoquinoline purify->product

Caption: Synthetic workflow for the Pictet-Spengler reaction.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be meticulously monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product. The final product's identity and purity can be unequivocally confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data for the tetrahydroisoquinoline product would show characteristic signals for the newly formed stereocenter and the diastereotopic protons of the isoquinoline ring system.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique electronic and steric properties make it an invaluable precursor for the construction of complex, biologically active molecules, particularly within the realm of cardiovascular medicine. The Pictet-Spengler reaction provides a robust and reliable method for leveraging this building block to create the core structures of important pharmaceuticals. As the demand for novel therapeutics continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key player in the synthetic chemist's toolkit.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed 2-Isopropyl-3,4-dimethoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 2-Isopropyl-3,4-dimethoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during the synthesis and subsequent reactions of this sterically hindered aromatic aldehyde. As Senior Application Scientists, we understand that nuanced experimental challenges require more than just a procedural checklist. Therefore, this resource emphasizes the causative factors behind common reaction failures and provides logical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments. Each issue is presented in a question-and-answer format, detailing the potential causes and offering corrective actions.

Low or No Product Yield in Condensation Reactions (e.g., Wittig, Aldol)

Question: Why is my condensation reaction with this compound resulting in a low yield or failing completely?

Answer: The primary challenge in reactions involving this compound is the significant steric hindrance posed by the isopropyl group at the ortho position to the aldehyde. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon.

Potential Causes & Solutions:

  • Steric Hindrance: The isopropyl group physically blocks incoming nucleophiles, such as ylides in a Wittig reaction or enolates in an aldol condensation.[1][2][3]

    • Solution: For Wittig-type reactions, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than traditional Wittig ylides, making them more effective with hindered aldehydes.[1][2][4]

    • Solution: For aldol-type reactions, employing a more reactive enolate (e.g., a lithium enolate over a sodium or potassium enolate) can sometimes overcome the steric barrier. Additionally, increasing the reaction temperature may provide the necessary activation energy, but this should be done cautiously to avoid side reactions.

  • Ylide Instability (Wittig Reaction): Unstabilized ylides are highly reactive and can decompose before reacting with the sterically hindered aldehyde.[1]

    • Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the strong base to a mixture of the phosphonium salt and this compound.[5] This ensures that the ylide reacts as it is formed, minimizing decomposition.

  • Purity of Starting Material: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the desired reaction.[2][4]

    • Solution: Ensure the purity of your this compound before use. If it has been stored for an extended period, consider purification by recrystallization or column chromatography. Running a quick NMR or IR spectrum can confirm the presence of the aldehyde and the absence of significant carboxylic acid impurities.

Problem Potential Cause Recommended Action
Low yield in Wittig reactionSteric hindrance from the isopropyl groupSwitch to the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4]
Ylide decompositionGenerate the ylide in situ in the presence of the aldehyde.[5]
Low yield in Aldol condensationSteric hindranceUse a more reactive enolate (e.g., lithium enolate) or cautiously increase the reaction temperature.
No reactionImpure aldehydePurify the this compound before use.
Incomplete Conversion in Formylation Reactions (e.g., Vilsmeier-Haack)

Question: My Vilsmeier-Haack formylation to synthesize this compound is showing significant amounts of unreacted starting material. How can I improve the conversion?

Answer: The Vilsmeier-Haack reaction is sensitive to the reactivity of the aromatic substrate. While the methoxy groups are activating, the isopropyl group can influence the reaction's success.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent (chloromethyliminium salt) may not be electrophilic enough to react efficiently with the substituted benzene ring.

    • Solution: Ensure the Vilsmeier reagent is properly formed. This is typically done by slowly adding phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at low temperatures (e.g., 0 °C).[6][7] Using fresh, high-purity reagents is crucial, as moisture can decompose the reagent.[8]

  • Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.

    • Solution: After the initial addition of the aromatic substrate at low temperature, consider slowly warming the reaction to room temperature or even gently heating it (e.g., to 40-60 °C).[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Stoichiometry of Reagents: Incorrect ratios of POCl₃ to DMF or the Vilsmeier reagent to the aromatic substrate can lead to incomplete reactions.[9]

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. Experiment with varying the stoichiometry to find the optimal conditions for your specific substrate.

Formation of Multiple Products in Pictet-Spengler Reaction

Question: I am using this compound in a Pictet-Spengler reaction and obtaining a mixture of products. How can I improve the selectivity?

Answer: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[10][11] The electronic nature of the aromatic ring and the reaction conditions play a significant role in the outcome.

Potential Causes & Solutions:

  • Competing Reaction Pathways: The electron-rich nature of the dimethoxy-substituted ring can lead to different cyclization pathways.[12][13]

    • Solution: The choice of acid catalyst and solvent can significantly influence the reaction pathway. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. Aprotic conditions with a Lewis acid catalyst (e.g., BF₃·OEt₂) may offer different selectivity. Experimenting with different catalyst and solvent systems is recommended.

  • Iminium Ion Formation and Stability: The formation of the key iminium ion intermediate is crucial for the cyclization to occur.[11]

    • Solution: Ensure anhydrous conditions to promote the formation of the imine and subsequently the iminium ion. The presence of water can hydrolyze the iminium ion back to the starting materials.

  • Reaction Temperature: Temperature can affect the equilibrium between different intermediates and the rates of competing pathways.

    • Solution: Running the reaction at lower temperatures may favor the kinetically controlled product, potentially leading to higher selectivity.[12]

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: Like many benzaldehyde derivatives, this compound can be sensitive to air and light.[14] It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Over time, oxidation to the corresponding carboxylic acid can occur, so it's good practice to check the purity of older samples before use.[15][16]

Q2: Can I use this compound in Grignard or organolithium reactions?

A2: Yes, the aldehyde functionality will react readily with Grignard and organolithium reagents to form the corresponding secondary alcohol. However, it is crucial to use anhydrous conditions, as these organometallic reagents are highly reactive with water.

Q3: Are there any known incompatibilities for this compound?

A3: It is incompatible with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. It is also incompatible with strong bases, which can potentially catalyze self-condensation or other side reactions.[14][16][17]

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction with this compound

This protocol provides a general guideline. Optimization of equivalents, temperature, and reaction time may be necessary.

  • Reagent Preparation:

    • Dissolve the phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or n-butyllithium (n-BuLi, 1.05 equivalents), to the stirred phosphonate solution.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a failed Wittig reaction with this compound.

G start Low/No Wittig Product check_purity Check Aldehyde Purity start->check_purity impure Impure Aldehyde check_purity->impure purify Purify Aldehyde impure->purify Yes pure Pure Aldehyde impure->pure No purify->check_purity hindrance Suspect Steric Hindrance pure->hindrance hwe Switch to HWE Reaction hindrance->hwe Yes ylide_stability Consider Ylide Instability hindrance->ylide_stability No success Reaction Successful hwe->success in_situ Generate Ylide In Situ ylide_stability->in_situ in_situ->success

Caption: Troubleshooting workflow for a Wittig reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 2-Isopropyl-3,4-dimethoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we will dissect the common synthetic challenges, provide in-depth, field-proven troubleshooting advice, and offer detailed protocols to ensure the success and reproducibility of your experiments. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to preemptively optimize your reaction conditions.

Core Synthesis Overview: The Vilsmeier-Haack Reaction

The most reliable and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, 1-isopropyl-2,3-dimethoxybenzene.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism. First, a formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃).[3][4][5] The electron-rich benzene ring of the substrate then attacks this electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[2][3]

The presence of two methoxy groups and an isopropyl group on the benzene ring makes the substrate highly activated and directs the formylation. However, steric hindrance from the bulky isopropyl group and the potential for competing reactions necessitate careful control over the reaction conditions.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-Isopropyl-2,3- dimethoxybenzene Iminium_Intermediate Aryl Iminium Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 2-Isopropyl-3,4- dimethoxybenzaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for formylation.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield is the most frequent challenge and can stem from several factors. Let's break them down.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, solvent, or glassware will rapidly quench the reagent, preventing the formylation from occurring.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored and sealed container. If you suspect your DMF has absorbed moisture, it can be dried over molecular sieves.

  • Cause 2: Incorrect Reaction Temperature. The Vilsmeier-Haack reaction's temperature is substrate-dependent.[1] For a highly activated substrate like 1-isopropyl-2,3-dimethoxybenzene, the reaction is typically exothermic.

    • Solution: The addition of POCl₃ to DMF should always be performed at a low temperature (0-5 °C) to control the initial exothermic formation of the Vilsmeier reagent.[6] After reagent formation, the substrate is added, and the reaction is often allowed to slowly warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. Running the reaction at too high a temperature can lead to the formation of tarry byproducts and decomposition, while a temperature that is too low may result in an incomplete reaction.

  • Cause 3: Suboptimal Stoichiometry. The molar ratio of the substrate, DMF, and POCl₃ is critical. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: A common starting point is to use DMF as the solvent (in large excess) and add 1.1 to 1.5 equivalents of POCl₃ relative to the substrate. This ensures enough Vilsmeier reagent is generated to drive the reaction to completion.

  • Cause 4: Inefficient Hydrolysis/Work-up. The final step, hydrolysis of the iminium intermediate, must be handled correctly to maximize product recovery.

    • Solution: After the reaction is complete (monitored by TLC), the mixture should be quenched by pouring it carefully onto crushed ice. This hydrolyzes the intermediate and neutralizes any remaining reactive species. To facilitate the hydrolysis and neutralize the acidic medium, a buffered solution (like aqueous sodium acetate) or a mild base (like sodium bicarbonate solution) should be added until the solution is neutral or slightly basic before extraction.[7]

Q2: My TLC plate shows multiple spots, including one very close to my starting material. What are these side products?

A2: The formation of multiple products is often related to regioselectivity and over-reactivity.

  • Primary Cause: Isomer Formation. While the ortho-para directing effects of the methoxy groups and the ortho-directing effect of the isopropyl group strongly favor formylation at the desired position, a small amount of the isomeric product, 6-isopropyl-2,3-dimethoxybenzaldehyde , can sometimes form. Steric hindrance from the isopropyl group generally minimizes this, but it can occur.[1]

    • Solution: Lowering the reaction temperature can sometimes increase selectivity. Purification via column chromatography is the most effective way to separate these isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

  • Secondary Cause: Incomplete Reaction. The spot close to your starting material is likely unreacted 1-isopropyl-2,3-dimethoxybenzene.

    • Solution: As detailed in A1, ensure your reagents are anhydrous, use a slight excess of POCl₃, and allow for sufficient reaction time (monitor by TLC until the starting material spot disappears).

Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?

A3: The formation of tar is a clear sign of decomposition, usually caused by excessive heat.

  • Cause: Uncontrolled Exotherm. The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, the localized temperature can spike, leading to the decomposition of the sensitive, electron-rich aromatic substrate and the reagents themselves.

    • Solution: Maintain strict temperature control. Add POCl₃ dropwise to the DMF in an ice bath, ensuring the internal temperature does not rise above 10 °C. Similarly, when adding the substrate, ensure the reaction does not become uncontrollably hot.

  • Cause: Prolonged Heating at High Temperatures. Even after the initial addition, heating the reaction mixture too aggressively or for too long can cause degradation.

    • Solution: Use the lowest temperature necessary to achieve a reasonable reaction rate. For this activated system, prolonged heating above 70-80 °C is generally not recommended.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: N,N-Dimethylformamide (DMF) often serves as both the reagent and the solvent, which is highly convenient.[6] If a co-solvent is needed for solubility reasons or to control viscosity, halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane can be used.[1]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Q: I'm having difficulty with the final purification. What do you recommend?

    • A: After aqueous work-up and extraction, the crude product is often an oil or a low-melting solid.

      • Column Chromatography: This is the most robust method for achieving high purity. Use silica gel with a gradient elution, starting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

      • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) can be an effective purification method.[8]

  • Q: Are there any safety precautions I should be aware of?

    • A: Yes. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with ice/water should be done slowly and cautiously.

Data Presentation & Protocols

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Substrate 1.0 eqLimiting Reagent
POCl₃ 1.2 eqEnsures complete formation of the Vilsmeier reagent.[6]
DMF 5-10 volumesServes as both reagent and solvent.
Addition Temp. 0-5 °CControls the initial exotherm of reagent formation.
Reaction Temp. 25-50 °CBalances reaction rate with minimizing side product formation.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Expected Yield 75-90%Dependent on purity of reagents and adherence to protocol.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Formation: To the flask, add N,N-dimethylformamide (DMF, 5 volumes based on the substrate). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale yellow or colorless solution of the Vilsmeier reagent should form.

  • Reaction: Dissolve the 1-isopropyl-2,3-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's progress by TLC every hour. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Work-up and Quenching: Once the starting material is consumed, cool the reaction mixture back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Slowly and carefully pour the reaction mixture onto the ice/sodium acetate solution with vigorous stirring.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (TLC Check) Low_Yield Problem: Low Yield Start->Low_Yield No Side_Products Problem: Multiple Spots on TLC Start->Side_Products Impure Good_Yield Good Yield & Purity Start->Good_Yield Yes Check_Reagents Check Reagent Quality (Anhydrous?) Low_Yield->Check_Reagents Check_Isomers Identify Isomers (NMR/MS) Side_Products->Check_Isomers Purification Proceed to Purification Good_Yield->Purification Check_Temp Review Temperature Control (Exotherm?) Check_Reagents->Check_Temp Check_Stoich Verify Stoichiometry (Excess POCl₃?) Check_Temp->Check_Stoich Optimize_Run Optimize & Rerun Check_Stoich->Optimize_Run Adjust_Temp Adjust Temperature for Better Selectivity Check_Isomers->Adjust_Temp Column_Chrom Optimize Column Chromatography Adjust_Temp->Column_Chrom Column_Chrom->Optimize_Run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up of 2-Isopropyl-3,4-dimethoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Isopropyl-3,4-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer in-depth answers to frequently asked questions.

The synthesis of this compound, a key intermediate in various pharmaceutical manufacturing processes, typically involves a two-step sequence: a Friedel-Crafts alkylation of veratrole followed by a Vilsmeier-Haack formylation. While straightforward on a gram scale, scaling up presents significant challenges related to reaction control, impurity profiles, and product isolation.

Section 1: Friedel-Crafts Alkylation Troubleshooting

The initial step, introducing the isopropyl group onto the veratrole ring, is often an exothermic process prone to side reactions. Effective management of this stage is critical for the overall success and efficiency of the synthesis.

Frequently Asked Questions (FAQs): Alkylation

Q1: My Friedel-Crafts alkylation is producing significant amounts of di- and tri-isopropylated byproducts, lowering the yield of the desired mono-alkylated product. What is the cause and how can I improve selectivity?

A: This is a classic challenge in Friedel-Crafts alkylation. The root cause is that the product, 2-isopropylveratrole, is more electron-rich and thus more activated towards further electrophilic substitution than the starting material, veratrole.[1][2] To enhance mono-alkylation selectivity during scale-up, consider the following:

  • Stoichiometry Control: Use a molar excess of veratrole relative to the alkylating agent (e.g., isopropyl alcohol or 2-chloropropane). This statistically favors the alkylation of the more abundant starting material.

  • Controlled Addition: Add the alkylating agent slowly and sub-surface into a well-agitated mixture of veratrole and the Lewis acid catalyst. This prevents localized high concentrations of the alkylating agent, which can drive polyalkylation.

  • Temperature Management: Maintain a lower reaction temperature. While this may slow the reaction rate, it significantly improves selectivity by disfavoring the higher activation energy pathways leading to polyalkylation.

  • Choice of Catalyst: A milder Lewis acid can sometimes provide better selectivity. While AlCl₃ is common, exploring alternatives like FeCl₃ or solid acid catalysts may be beneficial.[3]

Q2: During scale-up, we are observing a dangerous exotherm that is difficult to control with our reactor's cooling jacket. What are the primary risks and mitigation strategies?

A: Uncontrolled exotherms are a major safety hazard in chemical scale-up, potentially leading to a runaway reaction.[4][5] The fundamental issue is that as reactor volume increases, the surface area available for heat transfer does not increase proportionally.[5][6] Key strategies include:

  • Addition-Controlled Reaction: The safest approach is to run the reaction in a semi-batch mode where the rate of the exothermic reaction is controlled by the addition rate of a limiting reagent.

  • Enhanced Heat Removal: Ensure your reactor system is capable of handling the maximum heat output of the reaction.[7] This may involve using a reactor with a higher heat transfer coefficient, utilizing internal cooling coils, or employing an external heat exchanger loop.[7]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing a safe and robust process.[5][7]

Troubleshooting Guide: Alkylation Issues
Symptom Potential Cause(s) Recommended Actions & Rationale
Low Conversion 1. Inactive catalyst (e.g., hydrolyzed AlCl₃).2. Insufficient reaction time or temperature.1. Use fresh, anhydrous Lewis acid catalyst. Handle catalyst under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.2. Monitor reaction progress by an appropriate analytical method (e.g., GC, TLC). Extend reaction time or cautiously increase temperature if the reaction has stalled.
Charring/Dark Tar Formation 1. Reaction temperature too high.2. Localized "hot spots" due to poor mixing.1. Reduce the reaction temperature. The ideal temperature balances reaction rate with minimizing side reactions.2. Improve agitation. Ensure the impeller design and speed are adequate for the reactor scale to maintain a homogenous mixture.[7]
Product Isomerization Carbocation rearrangement of the alkylating agent.While less common with a secondary carbocation like isopropyl, ensure a stable carbocation is formed. Using a pre-formed electrophile or a different alkylating agent could be explored if this becomes an issue.[2]

Section 2: Vilsmeier-Haack Formylation Troubleshooting

The Vilsmeier-Haack reaction introduces the aldehyde group onto the alkylated intermediate. This step involves the formation of the electrophilic Vilsmeier reagent, which then reacts with the electron-rich aromatic ring.[8][9][10][11]

Frequently Asked Questions (FAQs): Formylation

Q3: The Vilsmeier-Haack formylation is sluggish, and the final yield is poor. What are the most critical parameters to control?

A: The success of the Vilsmeier-Haack reaction hinges on the effective formation and reactivity of the Vilsmeier reagent, which is a chloroiminium ion.[9][10] Key parameters are:

  • Reagent Quality and Stoichiometry: Use anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃). The stoichiometry is crucial; typically, a slight excess of the Vilsmeier reagent relative to the substrate is used.

  • Order of Addition: The standard and generally most effective procedure is to first form the Vilsmeier reagent by slowly adding POCl₃ to chilled, anhydrous DMF.[12] Then, the 2-isopropylveratrole substrate is added to this pre-formed reagent.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-10 °C). The subsequent formylation reaction temperature will need optimization, but often runs well at slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate.

  • Hydrolysis Step: The reaction initially forms an iminium salt, which must be hydrolyzed to the final aldehyde.[9][11] This is typically achieved by quenching the reaction mixture into a cold aqueous solution (e.g., water or an aqueous sodium acetate solution).[12] Incomplete hydrolysis will result in low yields.

Q4: After the aqueous workup of the formylation, I obtain a dark, oily crude product that is difficult to purify. How can I improve its quality?

A: A dark, impure crude product often indicates side reactions or decomposition. To improve purity:

  • Controlled Quench: The hydrolysis step is highly exothermic. Quench the reaction mixture slowly into a well-stirred, cold aqueous solution to dissipate heat effectively. A rapid, uncontrolled quench can lead to localized heating and decomposition.

  • Bisulfite Adduct Formation: A highly effective purification technique for aldehydes is the formation of a solid bisulfite adduct.[13][14][15][16] The crude product can be treated with an aqueous sodium bisulfite solution, which selectively reacts with the aldehyde to form a solid adduct that can be filtered off. The aldehyde can then be regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution).[15][16]

  • Solvent Wash: Before isolation, washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.[13]

Workflow & Troubleshooting Diagram

The following diagram illustrates the general workflow and key decision points for troubleshooting the Vilsmeier-Haack formylation step.

Vilsmeier_Troubleshooting cluster_prep Reagent Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_troubleshooting Troubleshooting Points cluster_solutions Corrective Actions Prep_Reagent Form Vilsmeier Reagent (POCl3 + DMF @ 0-10°C) Add_Substrate Add 2-Isopropylveratrole (Control Temperature) Prep_Reagent->Add_Substrate Slowly Reaction Heat to Reaction Temp (e.g., 40-60°C) Add_Substrate->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Quench Quench into cold H2O/NaOAc Monitor->Quench Reaction Complete Low_Yield Low Yield? Monitor->Low_Yield Extract Extract with Solvent Quench->Extract Purify Purify Crude Product Extract->Purify Impure_Product Impure Product? Purify->Impure_Product Sol_Yield 1. Check Reagent Quality/Stoichiometry 2. Verify Hydrolysis Conditions 3. Optimize Reaction Time/Temp Low_Yield->Sol_Yield Sol_Purity 1. Control Quench Temperature 2. Use Bisulfite Adduct Purification 3. Add Bicarbonate Wash Step Impure_Product->Sol_Purity

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Section 3: Scale-Up Purification

Purification is often the bottleneck in scaling up a synthesis. Methods that are convenient in the lab, like column chromatography, are often impractical at an industrial scale.

Q5: We are struggling to develop a robust crystallization protocol for the final product. It keeps "oiling out." What strategies can we employ?

A: "Oiling out" occurs when a compound precipitates from a solution as a liquid rather than a solid crystal, often because the melting point of the solute is lower than the temperature of the solution or because of high impurity levels.[17] To develop a reliable crystallization:

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. A good crystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common choices for aromatic aldehydes include isopropanol, ethanol, hexanes, or mixtures like ethyl acetate/hexanes.

  • Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, cool the mixture slowly to induce crystallization.

  • Seeding: Introduce a small crystal of the pure product into the supersaturated solution to initiate crystal growth. This can help overcome the kinetic barrier to nucleation.

  • Purity is Key: Ensure the crude product is as pure as possible before attempting crystallization. The presence of impurities can significantly inhibit crystal formation. Consider a pre-purification step like a carbon treatment or bisulfite wash.

Section 4: Experimental Protocols & Data

Representative Lab-Scale Synthesis (Illustrative)

Step 1: Friedel-Crafts Alkylation

  • To a stirred solution of veratrole (1.0 eq) in a suitable solvent, add anhydrous AlCl₃ (1.1 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.

  • Slowly add 2-chloropropane (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by GC until veratrole consumption is complete.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 2-isopropylveratrole.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, add POCl₃ (1.2 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.

  • Add the crude 2-isopropylveratrole (1.0 eq) from Step 1 to the Vilsmeier reagent, maintaining the temperature below 20 °C.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.

  • Cool the mixture and quench by slowly adding it to a stirred solution of sodium acetate in water at 0 °C.

  • Stir for 1 hour at room temperature to ensure complete hydrolysis.

  • Extract the product, wash the organic layers, dry, and concentrate to yield the crude this compound.

Scale-Up Process Modifications
Parameter Lab Scale (10-100 g) Pilot Scale (>1 kg) Rationale for Change
Reagent Addition Manual addition via dropping funnel.Metering pump for controlled, slow, sub-surface addition.To manage exotherms and prevent localized concentration gradients.[18]
Heat Transfer Ice bath / heating mantle.Jacketed reactor with automated temperature control and potential for external heat exchanger.Surface area-to-volume ratio decreases significantly at scale, requiring more efficient heat transfer.[4][6]
Mixing Magnetic stirrer.Overhead mechanical stirrer with optimized impeller (e.g., pitched-blade turbine).To ensure homogeneity in a larger volume and prevent settling or hot spots.[7]
Purification Flash column chromatography.Crystallization / Distillation / Bisulfite Adduct Formation.Chromatography is generally not economically viable for large quantities.[18]
Process Monitoring TLC / GC grab samples.In-line process analytical technology (PAT) such as IR spectroscopy; automated sampling.For real-time process control and safety.

Section 5: Quality Control

Q6: What are the key analytical methods for assessing the purity of the final product, and what are the expected impurities?

A: A multi-technique approach is recommended for robust quality control.

  • HPLC/GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining purity and quantifying impurities.[19][20][21]

  • Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. IR spectroscopy can confirm the presence of the key aldehyde functional group.[19]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Common Process-Related Impurities:

  • Unreacted 2-isopropylveratrole: From incomplete formylation.

  • Veratraldehyde: If any unreacted veratrole from the first step is carried over and formylated.

  • Isomeric Products: Formylation at other positions on the ring, although sterically hindered, may occur as a minor impurity.

  • Oxidation Product: 2-Isopropyl-3,4-dimethoxybenzoic acid, formed by air oxidation of the aldehyde.

Overall Synthesis and Key Control Points

Caption: Key stages and critical control points in the synthesis of this compound.

References

Preventing decomposition of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropyl-3,4-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.

Introduction to the Stability of this compound

This compound is an aromatic aldehyde with electron-donating methoxy and isopropyl groups on the benzene ring. While these groups are crucial for its utility in synthesis, they also influence its reactivity and stability. Like many benzaldehyde derivatives, this compound is susceptible to degradation, primarily through oxidation. Understanding the mechanisms of decomposition is the first step toward effective prevention.

The primary pathway for the decomposition of benzaldehydes is oxidation to the corresponding carboxylic acid.[1] This process can be initiated by exposure to atmospheric oxygen and is often accelerated by light and heat. The electron-donating nature of the methoxy and isopropyl groups in this compound can make the aldehyde group more susceptible to oxidation compared to unsubstituted benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound?

A1: The most common sign of decomposition is a change in the physical appearance of the compound, which is typically a solid.[2] If you observe the material turning from a white or off-white powder to a yellowish or brownish hue, it may indicate the formation of degradation products. Another key indicator is a change in the odor; a more acidic or pungent smell may suggest the formation of 2-Isopropyl-3,4-dimethoxybenzoic acid. For researchers using this compound in solution, the appearance of a precipitate or a change in the solution's color can also signal degradation.

Q2: What is the main degradation product I should be concerned about?

A2: The principal degradation product is 2-Isopropyl-3,4-dimethoxybenzoic acid, formed through the oxidation of the aldehyde functional group. The presence of this acidic impurity can significantly impact subsequent reaction yields and the purity of your final product. In some cases, further degradation or side reactions can lead to more complex impurity profiles.

Q3: How should I properly store this compound to minimize decomposition?

A3: Proper storage is critical for maintaining the stability of this compound. It should be stored in a tightly sealed, airtight container to minimize exposure to atmospheric oxygen.[3] The use of amber glass vials or containers is highly recommended to protect the compound from light, which can catalyze oxidation.[4] For long-term storage, it is best to keep the container in a cool, dry, and dark place, such as a refrigerator, and under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can the solvent I use in my reaction contribute to the decomposition of the aldehyde?

A4: Yes, the choice of solvent can influence the stability of this compound. Protic solvents, especially in the presence of impurities, can sometimes facilitate degradation pathways. It is crucial to use high-purity, dry solvents for your reactions. If you suspect solvent-mediated decomposition, consider switching to a less reactive, aprotic solvent and ensure all your glassware is thoroughly dried before use.

Troubleshooting Guides

Scenario 1: You observe a gradual color change in your stored this compound.
  • Question: My bottle of this compound has turned yellow over time. Is it still usable?

  • Answer: A yellow discoloration is a common indicator of partial degradation, likely due to aerial oxidation. While the material may not be completely decomposed, the presence of impurities could compromise your experiment. It is highly recommended to assess the purity of the aldehyde before use.

    • Recommended Action:

      • Purity Analysis: Analyze a small sample of the material using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities.

      • Purification: If the purity is found to be unacceptable, you may need to purify the aldehyde. Recrystallization from a suitable solvent system is a common method for purifying solid aldehydes.

      • Preventative Measures: To prevent future degradation, ensure the compound is stored under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and at a reduced temperature (2-8 °C).

Scenario 2: Your reaction yield is consistently lower than expected.
  • Question: I am using this compound in a reaction, but my yields are much lower than reported in the literature. Could decomposition be the cause?

  • Answer: Yes, low reaction yields are a frequent consequence of using a degraded starting material. The presence of the corresponding carboxylic acid or other impurities can interfere with the desired reaction pathway.

    • Recommended Action:

      • Confirm Purity: Before starting your reaction, always confirm the purity of your this compound, especially if it has been stored for an extended period.

      • Use Fresh Material: If possible, use a freshly opened or recently purified batch of the aldehyde for your reaction.

      • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere if the reaction is sensitive to oxygen. De-gas your solvents before use to remove dissolved oxygen.

Scenario 3: You detect an unexpected acidic impurity in your reaction mixture.
  • Question: My post-reaction workup reveals the presence of 2-Isopropyl-3,4-dimethoxybenzoic acid, which is complicating my purification. How can I avoid its formation?

  • Answer: The formation of the carboxylic acid during your reaction is a strong indication that the aldehyde is oxidizing. This can happen if your reaction conditions are not sufficiently free of oxygen.

    • Recommended Action:

      • Inert Atmosphere: Conduct your reaction under a strict inert atmosphere of argon or nitrogen.

      • Solvent Purity: Use anhydrous, de-gassed solvents to minimize the presence of oxygen and water.

      • Temperature Control: If your reaction is exothermic, maintain careful temperature control, as higher temperatures can accelerate oxidation.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture can help prevent oxidation, provided it does not interfere with your desired chemistry.

Visualizing the Decomposition Pathway

The primary decomposition pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This process can be initiated by oxygen in the air and is often accelerated by light and heat.

Decomposition_Pathway Aldehyde This compound CarboxylicAcid 2-Isopropyl-3,4-dimethoxybenzoic acid Aldehyde->CarboxylicAcid Oxidation (O₂, light, heat)

Caption: Oxidation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2-Isopropyl-3,4-dimethoxybenzoic acid.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A, 30% B; ramp to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the aldehyde in acetonitrile.
Protocol 2: Purification by Recrystallization

If your aldehyde has degraded, you can often purify it by recrystallization.

  • Solvent Selection: Choose a solvent system in which the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or isopropyl alcohol and water is often a good starting point.

  • Dissolution: In a flask, dissolve the impure aldehyde in the minimum amount of the hot solvent or solvent mixture.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Summary of Best Practices

Practice Rationale
Storage Store under an inert atmosphere (Ar or N₂), in a tightly sealed amber container, at 2-8 °C.[3][4]
Handling Minimize exposure to air and light. Use in a well-ventilated area.[5]
Purity Check Routinely check the purity of stored material before use, especially for long-term storage.
Reaction Setup Use dry, de-gassed solvents and maintain an inert atmosphere for oxygen-sensitive reactions.

By adhering to these guidelines and utilizing the troubleshooting advice provided, you can significantly mitigate the decomposition of this compound, ensuring the reliability of your experimental results and the overall success of your research.

References

Technical Support Center: 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Isopropyl-3,4-dimethoxybenzaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this versatile chemical intermediate. As a substituted benzaldehyde, its reactivity and stability are critical factors for successful experimental outcomes. This document moves beyond standard data sheets to explain the causality behind best practices, ensuring both safety and scientific integrity in your work.

Section 1: Compound Profile & Safety Data Summary

This compound is an aromatic aldehyde whose utility in organic synthesis is defined by the interplay of its functional groups: the reactive aldehyde, the electron-donating methoxy groups, and the sterically influential isopropyl group.[1] Understanding these characteristics is fundamental to its effective use.

Physicochemical Properties (Inferred)
PropertyEstimated Value / DescriptionRationale & Causality
Molecular Formula C₁₂H₁₆O₃Based on chemical structure.
Molecular Weight 208.25 g/mol Calculated from the molecular formula.[2]
Appearance Off-white to light yellow or light brown solid/powder.Similar to related dimethoxybenzaldehydes which are often crystalline solids.[5][6] Color may deepen upon exposure to air and light due to oxidation.[7]
Melting Point Expected to be in a similar range to related isomers.For comparison, 2,4-Dimethoxybenzaldehyde melts at 68-72 °C and 3,4-Dimethoxybenzaldehyde melts at 41-45 °C.[4][5]
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone); low water solubility.The aromatic ring and isopropyl group confer hydrophobicity, while the polar aldehyde and methoxy groups allow for solubility in polar organic solvents.[5][8]
GHS Hazard Classification (Inferred)

The following hazard classifications are extrapolated from closely related isomers and substituted benzaldehydes. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessment.[2][9]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Section 2: Frequently Asked Questions (FAQs) on Handling & Storage

Q1: What are the optimal storage conditions for this compound?

A1: The primary goal is to prevent oxidation and degradation. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid (-COOH).[6] This process can be accelerated by light and heat.[6]

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[4]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). This directly mitigates the risk of air oxidation.[9]

  • Light: Keep in a tightly sealed, opaque or amber-colored container to protect from light.[10][11]

  • Container: Use a well-sealed container appropriate for chemical storage to prevent moisture ingress and sublimation.[11]

Q2: How can I assess the stability and purity of my compound over time?

A2: Visual inspection is the first step. A significant color change (e.g., from off-white to yellow or brown) suggests potential degradation. The most common impurity to form upon storage is the corresponding carboxylic acid (2-isopropyl-3,4-dimethoxybenzoic acid).

You can assess purity using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The carboxylic acid impurity will typically have a different Rf value (often lower) than the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Developing an in-house HPLC method is crucial for projects requiring high-purity material.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton signal (typically ~9.5-10.5 ppm) is characteristic. Its disappearance and the appearance of a broad carboxylic acid proton signal (>10 ppm) is a clear indicator of oxidation.

Q3: What are the recommended solvents for dissolving this compound for experimental use?

A3: Based on its structure, this compound should be readily soluble in a range of common organic solvents. The choice of solvent should be guided by the requirements of your specific reaction or analysis.

Solvent ClassExamplesSuitability
Alcohols Ethanol, IsopropanolGood solubility, but can be reactive (e.g., acetal formation under acidic conditions).
Esters Ethyl acetateGood solubility, generally non-reactive. A common solvent for extraction and chromatography.[13]
Halogenated Dichloromethane (DCM), ChloroformExcellent solubility, generally inert.
Ethers Tetrahydrofuran (THF), Diethyl etherGood solubility, but be aware of potential peroxide formation in aged ethers.
Aprotic Polar Acetone, Acetonitrile (ACN)Good solubility. Commonly used in reaction chemistry and as HPLC mobile phases.[14]

Q4: What materials and chemical classes are incompatible with this compound?

A4: To prevent hazardous or unwanted reactions, avoid contact with:

  • Strong Oxidizing Agents: (e.g., permanganates, chromates, peroxides). These will rapidly and exothermically convert the aldehyde to a carboxylic acid.[6][11]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). These can catalyze self-condensation reactions (like the Cannizzaro reaction if there are no alpha-protons) or other unwanted side reactions.[11][15]

  • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride). These will reduce the aldehyde to the corresponding alcohol. While often a desired transformation, unintentional contact should be avoided.[16]

Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A5: Adherence to standard laboratory safety protocols is essential. Based on the inferred hazards, the following PPE should be used:[5][17][18]

  • Eye Protection: Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][18]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: My compound, which was originally an off-white powder, has turned yellow/brown.
  • What is the likely cause? This is a classic sign of degradation, most likely due to oxidation from prolonged exposure to air and/or light.[6][7] Trace impurities can sometimes catalyze this process. The colored products are often polymeric materials or minor byproducts formed alongside the primary oxidation product, 2-isopropyl-3,4-dimethoxybenzoic acid.

  • How can I resolve this? First, you must assess if the material is still usable for your application. A high-stakes synthesis may require purification, while a less sensitive reaction might tolerate minor impurities. Follow the decision-making workflow below.

G cluster_0 Troubleshooting: Discolored Compound A Compound is Discolored (Yellow/Brown) B Assess Purity via TLC or HPLC A->B C Is Purity >95% (or acceptable for your application)? B->C D Proceed with Experiment (Use with caution) C->D Yes E Purify Compound C->E No F Recrystallization from a suitable solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane) E->F G Column Chromatography (if multiple impurities) E->G H Verify Purity of Recovered Material F->H G->H H->D I Store Purified Compound Under Inert Atmosphere H->I

Caption: Decision workflow for handling a discolored sample.

Problem: My reaction yield is low and I'm seeing unexpected byproducts.
  • What are the possible causes?

    • Purity of Starting Material: As discussed, the presence of the oxidized carboxylic acid impurity is a common issue. This impurity will not participate in typical aldehyde reactions and effectively reduces the molar quantity of your starting material.

    • Reaction Conditions: The aldehyde group is highly reactive.[16] Unwanted side reactions can be triggered by moisture, air, or inappropriate pH levels. The electron-donating methoxy groups can also influence the reactivity of the aromatic ring.

    • Steric Hindrance: The isopropyl group at the ortho position to an aldehyde can sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted benzaldehydes and requiring more forcing conditions.

  • How can I troubleshoot this? A systematic approach is needed to pinpoint the source of the problem.

G cluster_1 Troubleshooting: Low Yield / Byproducts A Low Yield or Unexpected Byproducts B Step 1: Verify Purity of This compound A->B D Step 2: Review Reaction Conditions A->D F Step 3: Consider Steric Effects A->F C Check for Carboxylic Acid Impurity (NMR, IR, HPLC) B->C H Purify Starting Material if Necessary C->H E Are solvents anhydrous? Is the reaction under inert gas? D->E I Optimize Reaction Setup (Dry Glassware, Inert Atmosphere) E->I G Increase reaction time or temperature? Consider a more reactive reagent or different catalyst? F->G J Systematically Modify Reaction Parameters G->J

Caption: Workflow for troubleshooting inconsistent reaction outcomes.

Section 4: Key Experimental Protocols

These protocols represent best practices derived from handling analogous compounds and are designed to be self-validating by minimizing common sources of error.

Protocol 4.1: Safe Handling and Weighing
  • Preparation: Before handling, ensure your chemical fume hood is operational. Assemble all necessary PPE (goggles, lab coat, nitrile gloves).

  • Designated Area: Perform all manipulations within the fume hood. Place a weigh paper or boat on an analytical balance inside the hood.

  • Dispensing: Retrieve the compound from its storage location. If stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Quickly open the container and use a clean spatula to transfer the desired amount to the weigh boat. Immediately and tightly reseal the main container. If it was stored under inert gas, re-purge the headspace with argon or nitrogen before sealing.

  • Cleanup: Carefully clean the spatula and the weighing area of any residual powder. Dispose of contaminated weigh paper and gloves according to your institution's hazardous waste guidelines.[19]

Protocol 4.2: Long-Term Storage Under Inert Atmosphere
  • Select Container: Choose a clean, dry glass vial or bottle with a PTFE-lined cap that provides an excellent seal.

  • Aliquot: Transfer the desired amount of this compound into the vial. Aliquoting the bulk supply into smaller, single-use vials is highly recommended to prevent repeated exposure of the entire stock to the atmosphere.

  • Inert Gas Purge: Insert a needle connected to a low-pressure line of inert gas (argon or nitrogen) into the vial, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.

  • Flush: Allow the inert gas to flow gently for 1-2 minutes to displace the air in the headspace.

  • Seal: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Final Steps: Seal the cap-vial interface with Parafilm® for extra protection against moisture ingress. Label the vial clearly with the compound name, date, and storage conditions. Place in a secondary container and store at the recommended cool temperature (2-8°C).

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 2-Isopropyl-3,4-dimethoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 2-Isopropyl-3,4-dimethoxybenzaldehyde. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the purity of this benzaldehyde derivative directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document is structured to provide not just a protocol, but a comprehensive understanding of the analytical choices, potential challenges, and the scientific rationale behind the recommended methodologies. We will delve into a detailed HPLC protocol, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), and provide the necessary frameworks for robust in-house validation.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic rings.[1][2][3][4][5] In this proposed synthesis, 1-isopropyl-2,3-dimethoxybenzene would be formylated using a Vilsmeier reagent generated from a suitable formamide (e.g., N,N-dimethylformamide) and an activating agent like phosphorus oxychloride.

This synthetic pathway, while effective, can introduce several process-related impurities that must be monitored and controlled. The table below outlines the most probable impurities, their origin, and their potential impact on the final product.

Impurity NameStructureOrigin
1-Isopropyl-2,3-dimethoxybenzeneUnreacted starting material
2-Isopropyl-3,4-dimethoxybenzoic acidOxidation of the aldehyde product
2-Isopropyl-3,4-dimethoxybenzyl alcoholReduction of the aldehyde product
Positional Isomers (e.g., 4-Isopropyl-2,3-dimethoxybenzaldehyde)Non-selective formylation
Residual SolventsN/ARemnants from the reaction and work-up steps

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

For the routine purity analysis of moderately polar and non-volatile compounds like this compound, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice.[6] Its high resolution, sensitivity, and adaptability make it ideal for separating the main component from its structurally similar impurities.

The Causality Behind the Method: A Proposed RP-HPLC Protocol

The following proposed RP-HPLC method is based on established protocols for the analysis of related substituted benzaldehydes, such as veratraldehyde (3,4-dimethoxybenzaldehyde).[7][8][9]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds based on hydrophobicity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution with acetonitrile and acidified water allows for the effective separation of compounds with a range of polarities. The phosphoric acid helps to suppress the ionization of acidic impurities, leading to better peak shape.[10]
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-30 min: 40% BA gradient elution is crucial for separating the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 280 nmAromatic aldehydes exhibit strong UV absorbance. 280 nm is a common wavelength for detecting benzaldehyde derivatives and provides good sensitivity.[8]
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Detailed Experimental Protocol: HPLC Purity Assessment
  • Preparation of Standard and Sample Solutions:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 100 mL of acetonitrile.

    • Filter both solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in the table above.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution to obtain the chromatogram for purity analysis.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the percentage purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary technique for purity assessment of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal method, particularly for the identification of volatile and semi-volatile impurities.[11][12][13]

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.
Applicability to Analyte Highly suitable due to the non-volatile and thermally stable nature of the analyte.Suitable, as the compound is semi-volatile.
Sample Preparation Simple dissolution and filtration.May require derivatization to improve volatility and peak shape, though direct injection is often possible.
Separation Efficiency Good to excellent.Excellent, often providing higher resolution for volatile compounds.
Detection UV absorbance, providing quantitative data.Mass spectrometry, providing both quantitative data and structural information for impurity identification.
Sensitivity Good, typically in the µg/mL range.Excellent, often reaching the ng/mL or even pg/mL range.
Analysis of Non-Volatile Impurities Excellent (e.g., for the corresponding benzoic acid).Not suitable without derivatization.
Analysis of Volatile Impurities Not ideal (e.g., for residual solvents).The gold standard for this application.
Quantitative Performance Comparison (Hypothetical Data)

The following table provides a hypothetical comparison of the expected quantitative performance of HPLC and GC-MS for the analysis of this compound, based on typical values for similar compounds.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Recovery (%) 98 - 102%95 - 105%

The Synergy of Orthogonal Techniques

Orthogonal_Techniques cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_conclusion Comprehensive Purity Profile hplc_strengths Strengths: - Non-volatile impurities - Thermally labile compounds - Routine QC conclusion Confident Impurity Identification and Quantification hplc_strengths->conclusion hplc_weaknesses Weaknesses: - Volatile impurities - Limited structural information gcms_strengths Strengths: - Volatile impurities - High sensitivity - Structural elucidation gcms_strengths->conclusion gcms_weaknesses Weaknesses: - Non-volatile impurities - Thermally labile compounds

Caption: The complementary nature of HPLC and GC-MS for a comprehensive purity assessment.

Conclusion: A Multi-faceted Approach to Purity Analysis

For the routine quality control and purity assessment of this compound, the proposed reverse-phase HPLC method offers a robust, reliable, and efficient solution. It is well-suited for quantifying the main component and its key non-volatile, process-related impurities.

However, for a comprehensive impurity profile, particularly during process development and for regulatory submissions, a multi-faceted approach is recommended. The use of GC-MS as an orthogonal technique is invaluable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. By leveraging the strengths of both techniques, researchers can ensure a thorough understanding of the impurity profile, leading to a higher quality and safer final product.

References

Quantitative NMR (qNMR) of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Quantitative Analysis of 2-Isopropyl-3,4-dimethoxybenzaldehyde: A Comparative Study of qNMR and Chromatographic Methods

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the analysis of this compound, a key intermediate in various synthetic pathways.

The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the absolute concentration and purity of substances.[1][2] Unlike chromatographic techniques that rely on calibration curves with reference standards of the analyte, qNMR leverages the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[1][3][4] This fundamental principle allows for absolute quantification against an internal standard of a different, well-characterized compound.[5][6]

Key Advantages of qNMR:

  • Absolute Quantification: Eliminates the need for analyte-specific reference standards, which is particularly beneficial for novel compounds or when certified standards are unavailable.[1][5][6]

  • Versatility: Applicable to a wide range of organic compounds that can be dissolved in a suitable deuterated solvent.[2][5]

  • Non-destructive: The sample can be recovered and used for further analyses.[1]

  • Traceability: Results can be made traceable to the International System of Units (SI) by using a certified reference material (CRM) as the internal standard, ensuring high confidence in the measurements.[1][7][8][9]

  • Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.[4]

Experimental Protocol: qNMR of this compound

This section details a robust protocol for the quantitative analysis of this compound using ¹H qNMR.

Sample Preparation: The Foundation of Accuracy

Meticulous sample preparation is critical for reliable qNMR results.[5][10]

  • Selection of Internal Standard (IS): The choice of an internal standard is crucial and should meet several criteria.[1][11]

    • High Purity: The purity of the IS must be accurately known, preferably a certified reference material (CRM).[11][12]

    • Chemical Stability: The IS should be stable and not react with the analyte or the solvent.[11]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[10][11]

    • Signal Separation: The NMR signals of the IS should not overlap with those of the analyte.[3][11] A sharp singlet is ideal.[13]

    • For this compound, Maleic acid or 1,4-Dinitrobenzene are suitable internal standards when using DMSO-d₆ as the solvent.

  • Accurate Weighing: Use a calibrated ultramicrobalance for precise weighing of both the analyte and the internal standard.[5][14] It is recommended to prepare samples in triplicate to assess reproducibility.[5][15]

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent that completely dissolves both the analyte and the internal standard.[3][10] DMSO-d₆ is a common choice for a wide range of organic compounds.

    • Ensure complete dissolution, using a vortex mixer if necessary, to achieve a homogeneous solution.[10]

NMR Data Acquisition: Optimizing for Quantification

To obtain accurate and precise quantitative results, several NMR parameters must be carefully optimized.[16][17]

  • Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically used.[3] For samples with high water content, a pulse program with water suppression might be necessary, though it can affect accuracy.[18]

  • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all nuclei between scans, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard.[3] A longer delay of 7 times T1 is even more conservative.[3]

  • Pulse Width (p1): A 90° pulse should be used for maximum signal intensity and uniform excitation.[3]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N), ideally >250:1 for integration errors of less than 1%.[17]

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.[3]

Data Processing and Analysis: Extracting the Quantitative Information

Careful and consistent data processing is essential for accurate quantification.[3][19]

  • Zero-Filling and Apodization: Applying a mild exponential window function (line broadening of 0.1-0.3 Hz) can improve the S/N without significantly distorting the peak shape.[3][19]

  • Phase and Baseline Correction: Accurate phasing and baseline correction are crucial for correct integration.[3][19]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 10 ppm) is an excellent choice for quantification. The integration range should be wide enough to encompass the entire peak, including the ¹³C satellites (typically 64 times the full width at half height).[3]

  • Purity Calculation: The purity of the analyte can be calculated using the following formula[3]:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Optimize NMR Parameters transfer->setup_nmr acquire_fid Acquire FID setup_nmr->acquire_fid process_fid Process FID (FT, Phasing, Baseline) acquire_fid->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers significant advantages, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique commonly used for the analysis of non-volatile and thermally labile compounds. For aldehydes like this compound, derivatization is often required to enhance detection by UV-Vis or fluorescence detectors.[20][21][22][23] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[23][24]

Typical HPLC Workflow:

  • Derivatization: The sample is reacted with DNPH to form a stable hydrazone derivative.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system, typically with a reversed-phase C18 column.

  • Detection: The separated derivatives are detected using a UV-Vis detector.

  • Quantification: A calibration curve is constructed using certified reference standards of the derivatized analyte to determine the concentration in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile and thermally stable compounds.[25][26] Aromatic aldehydes can often be analyzed directly without derivatization.[27]

Typical GC-FID Workflow:

  • Sample Injection: A solution of the sample is injected into the GC, where it is vaporized.

  • Chromatographic Separation: The components are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • Detection: As the components elute from the column, they are combusted in a hydrogen-air flame in the FID, producing ions that generate a current proportional to the amount of carbon atoms.[26]

  • Quantification: Similar to HPLC, a calibration curve is generated using reference standards of the analyte to determine its concentration.

Head-to-Head Comparison

The following table summarizes the key performance characteristics of qNMR, HPLC-UV (with derivatization), and GC-FID for the quantitative analysis of this compound.

FeatureQuantitative NMR (qNMR)HPLC-UV (with Derivatization)GC-FID
Principle Direct proportionality of signal area to the number of nuclei.[1][4]Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.[26]
Reference Standard Requires a certified internal standard of a different compound.[5][6]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Sample Preparation Simple dissolution, no derivatization needed.[3]Can be complex, requiring a derivatization step.[21]Generally simple dissolution.
Analysis Time Relatively fast (10-15 mins per sample for data acquisition).[2]Can be longer due to derivatization and chromatographic run times.Typically faster run times than HPLC.
Accuracy & Precision High, with low uncertainty, especially when using a CRM.[16][28]Good, but dependent on the purity of the reference standard and the completeness of the derivatization reaction.Good, but dependent on the purity of the reference standard.
Selectivity Excellent, can often resolve signals from structurally similar impurities.[29]Good, but co-elution can be an issue.Good, but co-elution can be an issue.
Structural Info Provides detailed structural information simultaneously.[4]No structural information.No structural information.
Traceability Directly traceable to SI units.[1][7][9]Traceability is dependent on the certified reference material of the analyte.Traceability is dependent on the certified reference material of the analyte.

Logical Framework for Method Selection

Caption: Decision tree for selecting an analytical method.

Conclusion: The Right Tool for the Job

For the quantitative analysis of this compound, qNMR stands out as a superior technique, particularly in research and development settings where certified reference standards of the analyte may not be readily available.[6] Its ability to provide absolute quantification with high accuracy and precision, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool.[1][4]

While HPLC and GC-FID are robust and reliable methods, their dependence on analyte-specific reference standards can be a limitation.[13] The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the availability of reference materials, the need for structural information, and the desired level of metrological traceability.

References

A Comparative Guide to 2-Isopropyl-3,4-dimethoxybenzaldehyde and its Derivatives in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzaldehyde Scaffold in Modern Drug Discovery

Benzaldehyde and its derivatives are fundamental building blocks in the landscape of organic synthesis and medicinal chemistry. Their utility stems from the reactivity of the aldehyde functional group, which serves as a versatile handle for constructing complex molecular architectures, and the tunable nature of the aromatic ring, where substituents can profoundly influence physicochemical properties and biological activity. These compounds are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.

This guide provides an in-depth comparative analysis of 2-isopropyl-3,4-dimethoxybenzaldehyde , a key intermediate in the synthesis of cardiovascular drugs like Verapamil, against other structurally and functionally relevant benzaldehyde derivatives.[1][2] We will explore how the unique substitution pattern of this molecule—featuring two electron-donating methoxy groups and a sterically demanding ortho-isopropyl group—modulates its synthesis, reactivity, and biological profile. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective, data-driven insights necessary to make informed decisions in their synthetic and therapeutic development endeavors.

We will draw comparisons with benchmark compounds including the parent benzaldehyde, the immediate precursor veratraldehyde (3,4-dimethoxybenzaldehyde), and other isomers to elucidate the distinct impact of each substituent on the molecule's overall characteristics.

Comparative Analysis of Benzaldehyde Derivatives

To understand the unique properties of this compound, it is essential to compare it with a curated set of related compounds. The following molecules have been selected to systematically dissect the influence of methoxy, isopropyl, and other functional groups on the benzaldehyde scaffold.

Compound NameStructureKey Features
This compound Target compound; features ortho-isopropyl steric hindrance and two electron-donating methoxy groups.
Benzaldehyde The parent compound, providing a baseline for reactivity and physical properties.
Veratraldehyde (3,4-Dimethoxybenzaldehyde) Direct precursor to the target compound; allows for the specific evaluation of the ortho-isopropyl group's effect.
4-Nitrobenzaldehyde Contains a strong electron-withdrawing group, offering a stark contrast in electronic properties and reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Introduces a hydroxyl group, allowing for exploration of hydrogen bonding and differing electronic effects.
Synthesis and Accessibility

The synthetic route to a desired molecule is a critical consideration in research and development, impacting cost, time, and scalability.

This compound is not as readily available as simpler benzaldehydes and is often synthesized as a key intermediate. A common conceptual approach involves the ortho-alkylation of veratraldehyde. This can be challenging due to the directing effects of the methoxy groups and potential for polysubstitution. A plausible, though not explicitly detailed in literature, synthetic pathway would be a directed ortho-metalation of a protected veratraldehyde derivative followed by quenching with an isopropyl electrophile, or a Friedel-Crafts alkylation under carefully controlled conditions. Given its role in the synthesis of Verapamil, proprietary industrial processes are likely optimized for its production.[3]

Veratraldehyde , in contrast, is widely commercially available and can be synthesized by several established methods, including the methylation of vanillin or the formylation of 1,2-dimethoxybenzene (veratrole).[4][5] The Reimer-Tiemann reaction on 3,4-dimethoxyphenol or the Sommelet reaction of 3,4-dimethoxybenzyl chloride are also viable routes.[6][7]

Benzaldehyde , 4-Nitrobenzaldehyde , and Vanillin are all commodity chemicals, readily available from numerous suppliers at low cost.

The following diagram illustrates a potential synthetic workflow for obtaining this compound from its precursor, veratraldehyde.

Caption: A plausible synthetic workflow for this compound.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these molecules dictate their behavior in reaction media and biological systems. The introduction of substituents leads to predictable, yet significant, changes in these characteristics.

PropertyThis compoundBenzaldehydeVeratraldehyde4-NitrobenzaldehydeVanillin
Molecular Formula C₁₂H₁₆O₃C₇H₆OC₉H₁₀O₃C₇H₅NO₃C₈H₈O₃
Molecular Weight 208.25 g/mol 106.12 g/mol 166.17 g/mol 151.12 g/mol 152.15 g/mol
Appearance Likely a solid or high-boiling liquidColorless liquidPeach-colored crystalsYellow solidWhite to pale yellow crystalline solid
Melting Point (°C) Data not readily available-2640-43[4]103-10681-83
Boiling Point (°C) >281 (estimated)178.1281[4]278285
Solubility Low in water; soluble in organic solventsSparingly soluble in waterSlightly soluble in hot water; soluble in organic solvents[8]Insoluble in waterSlightly soluble in water

Note: Specific experimental data for this compound is not widely published. Values are estimated based on structural similarity.

Spectroscopic Fingerprints:

While specific spectra for this compound are not available in public databases, we can predict its key spectral features and compare them with the known spectra of its relatives.

  • ¹H NMR: We would expect to see a singlet for the aldehyde proton (~9.8-10.5 ppm), two singlets for the methoxy groups (~3.9 ppm), a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups. The aromatic protons would appear as two singlets or an AB quartet, shifted upfield compared to benzaldehyde due to the electron-donating methoxy groups.

  • ¹³C NMR: The carbonyl carbon would be a key signal around 190 ppm. The aromatic carbons would show distinct shifts influenced by the three substituents.

  • IR Spectroscopy: A strong C=O stretch for the aldehyde carbonyl would be prominent around 1680-1700 cm⁻¹. C-H stretches for the aromatic ring and alkyl groups, as well as C-O stretches for the methoxy ethers, would also be present.

The following table provides a comparison of the key ¹H NMR signals for some of the selected benzaldehydes.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Key Signals (δ, ppm)
Benzaldehyde ~10.07.5-7.9-
Veratraldehyde ~9.836.97, 7.41, 7.433.94, 3.96 (-OCH₃)
4-Nitrobenzaldehyde ~10.18.0-8.4-
Vanillin ~9.826.9-7.5~5.9 (-OH), 3.96 (-OCH₃)

Data compiled from various spectroscopic databases.

Chemical Reactivity: The Interplay of Steric and Electronic Effects

The reactivity of a benzaldehyde derivative is governed by the electronic nature of its substituents and the steric environment around the aldehyde functional group.

Electronic Effects:

  • Electron-Donating Groups (EDGs): The two methoxy groups in both veratraldehyde and this compound are strong EDGs. They increase the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This has two main consequences:

    • Decreased Aldehyde Reactivity: The carbonyl carbon becomes less electrophilic, slowing down the rate of nucleophilic attack compared to benzaldehyde. Reactions like the Knoevenagel condensation are generally slower with electron-rich benzaldehydes.[9]

    • Increased Aromatic Ring Reactivity: The ring is highly activated towards electrophilic aromatic substitution (EAS), with the substituents directing incoming electrophiles to specific positions.

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-nitrobenzaldehyde strongly deactivates the aromatic ring towards EAS but makes the carbonyl carbon significantly more electrophilic. This accelerates nucleophilic addition reactions.[9]

Steric Effects: The most significant structural feature of this compound is the bulky isopropyl group at the C2 position, ortho to the aldehyde. This group exerts substantial steric hindrance , physically impeding the approach of nucleophiles to the carbonyl carbon.[10]

This steric blockade is expected to dramatically decrease the rate of reactions involving the aldehyde, such as:

  • Knoevenagel Condensation: The formation of the intermediate by attack of the active methylene carbanion will be significantly slower than for the sterically unencumbered veratraldehyde.[9]

  • Reductive Amination: The formation of the imine intermediate will be hindered.

  • Grignard and Organolithium Additions: The approach of bulky organometallic reagents will be difficult.

The interplay of these effects is visualized in the diagram below.

Caption: Factors influencing the reactivity of this compound.

Applications in Medicinal Chemistry and Biological Activity

Substituted benzaldehydes are prevalent scaffolds in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[11][12]

This compound is a well-documented precursor in the synthesis of Verapamil , a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia.[1][2] The isopropyl and dimethoxyphenyl moieties are crucial components of the final drug structure, contributing to its binding affinity and pharmacological profile. Structure-activity relationship studies on Verapamil have highlighted the importance of the isopropyl group for its biological activity.[1]

While direct, extensive biological screening data for this compound itself is limited in public literature, we can infer its potential activity by comparing it with related compounds.

Cytotoxicity: Studies on various substituted benzaldehydes have demonstrated a range of cytotoxic activities against different cancer cell lines. The position and nature of the substituents are critical for this activity. For instance, a study on various methoxy-substituted benzaldehydes showed that their growth inhibition percentages against cell lines like OVCAR-8 (ovarian cancer) and HCT-116 (colon cancer) varied significantly.

The table below presents a compilation of cytotoxicity data for related benzaldehyde derivatives to provide a comparative context.

CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference
2,3-DichlorobenzaldehydeHCT-116 (Colon)>50
2,6-DichlorobenzaldehydeHCT-116 (Colon)33.1
3,4-Dimethoxybenzaldehyde (Veratraldehyde)OVCAR-8 (Ovarian)>50
3,4-Dimethoxybenzaldehyde (Veratraldehyde)HCT-116 (Colon)>50
2,4-DimethoxybenzaldehydeOVCAR-8 (Ovarian)>50
2,4-DimethoxybenzaldehydeHCT-116 (Colon)>50
2,5-DimethoxybenzaldehydeOVCAR-8 (Ovarian)~45
2,5-DimethoxybenzaldehydeHCT-116 (Colon)~46

IC₅₀ values are approximated from published growth inhibition data. The study indicates that many simple substituted benzaldehydes have relatively low cytotoxic potency on their own, often serving as building blocks for more complex and potent molecules.

Antimicrobial and Antioxidant Activity: Many benzaldehyde derivatives, particularly those with hydroxyl and methoxy groups, exhibit antimicrobial and antioxidant properties.[11] For example, 2-hydroxy-4-methoxybenzaldehyde has been shown to have significant antimicrobial activity against a range of bacteria and fungi.[13] The antioxidant activity is often linked to the ability of phenolic hydroxyl groups to scavenge free radicals. While this compound lacks a free hydroxyl group, its methoxy groups may still contribute to some level of antioxidant capacity.

Experimental Protocols

To provide a practical context for the discussed reactivity, this section details a representative experimental protocol for a Knoevenagel condensation, a fundamental C-C bond-forming reaction for aldehydes.

Protocol: Comparative Knoevenagel Condensation of Benzaldehyde Derivatives

Objective: To compare the reactivity of this compound with veratraldehyde and 4-nitrobenzaldehyde in a Knoevenagel condensation with malononitrile, catalyzed by piperidine.

Rationale: This experiment is designed to highlight the differences in reaction rate and yield due to the electronic and steric effects of the substituents. 4-Nitrobenzaldehyde is expected to react fastest, followed by veratraldehyde, with this compound reacting the slowest due to steric hindrance.

Materials:

  • This compound (1.0 mmol)

  • Veratraldehyde (1.0 mmol)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • Ethanol (10 mL)

  • Reaction vials, magnetic stirrer, heating plate

  • Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

Procedure:

  • Reaction Setup: In three separate, labeled reaction vials, place a magnetic stir bar.

  • Reagent Addition (Vial 1): To the first vial, add this compound (208.3 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).

  • Reagent Addition (Vial 2): To the second vial, add veratraldehyde (166.2 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).

  • Reagent Addition (Vial 3): To the third vial, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: To each vial, add 10 mL of ethanol. Stir the mixtures until all solids are dissolved. Then, to each vial, add piperidine (10 µL, 0.1 mmol).

  • Reaction Monitoring: Stir all three reactions at room temperature. Monitor the progress of each reaction by TLC at 15-minute intervals, using a 3:1 hexane:ethyl acetate eluent. Spot the starting aldehyde and the reaction mixture on the TLC plate. The product, being more conjugated, should have a different Rf value.

  • Data Collection: Record the time taken for the complete disappearance of the starting aldehyde spot for each reaction.

  • Work-up and Isolation: Upon completion, cool the reaction mixtures in an ice bath to precipitate the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Analysis: Determine the mass of the dried product to calculate the percentage yield for each reaction. Characterize the products by melting point and spectroscopic methods (¹H NMR, IR) if desired.

The workflow for this comparative experiment is illustrated below.

Knoevenagel_Workflow cluster_setup Reaction Setup A Vial 1: This compound + Malononitrile Solvent_Catalyst Add Ethanol and Piperidine to each vial A->Solvent_Catalyst B Vial 2: Veratraldehyde + Malononitrile B->Solvent_Catalyst C Vial 3: 4-Nitrobenzaldehyde + Malononitrile C->Solvent_Catalyst Reaction Stir at Room Temperature Solvent_Catalyst->Reaction Monitoring Monitor by TLC (Every 15 mins) Reaction->Monitoring Monitoring->Reaction Reaction not complete Workup Precipitate, Filter, Wash, and Dry Product Monitoring->Workup Reaction complete Analysis Calculate Yield and Characterize Workup->Analysis

Caption: Experimental workflow for the comparative Knoevenagel condensation.

Conclusion: A Strategic Choice in Synthesis and Drug Design

This guide has systematically compared this compound with other key benzaldehyde derivatives, elucidating the profound impact of its unique substitution pattern. The presence of two electron-donating methoxy groups activates the aromatic ring but reduces the electrophilicity of the aldehyde carbonyl. The addition of an ortho-isopropyl group introduces significant steric hindrance, which is arguably the molecule's most defining feature from a reactivity standpoint.

Key Takeaways for the Researcher:

  • Synthetic Strategy: The synthesis of this compound is non-trivial and requires careful consideration of ortho-alkylation strategies. Its selection as a building block should be weighed against its commercial availability and synthetic complexity compared to simpler derivatives like veratraldehyde.

  • Reactivity Profile: Researchers should anticipate significantly reduced reactivity of the aldehyde functional group in this compound due to the combined electronic and, more importantly, steric effects. Reactions that proceed smoothly with veratraldehyde may require more forcing conditions or alternative catalytic systems.

  • Medicinal Chemistry Applications: The 2-isopropyl-3,4-dimethoxyphenyl moiety is a validated pharmacophore, crucial for the activity of drugs like Verapamil.[1] While the aldehyde itself may not possess high intrinsic biological activity, it serves as an indispensable precursor for introducing this key structural motif into more complex therapeutic agents.

Ultimately, the choice to use this compound over other derivatives will be driven by the specific synthetic goal. When the target molecule requires the unique steric and electronic environment provided by the 2-isopropyl-3,4-dimethoxyphenyl group, the synthetic challenges are justified by the desired final properties of the molecule. For applications where a simple dimethoxy-substituted aromatic aldehyde is sufficient, the more reactive and accessible veratraldehyde remains the more practical choice.

References

The Isopropyl and Dimethoxy Moieties: A Comparative Guide to the Structure-Activity Relationship of 2-Isopropyl-3,4-dimethoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 2-Isopropyl-3,4-dimethoxybenzaldehyde analogs. By dissecting the influence of the isopropyl and dimethoxy substitutions, we aim to provide a predictive framework for the rational design of more potent and selective drug candidates.

The Core Scaffold: Unpacking the Potential of this compound

The parent molecule, this compound, possesses a unique combination of steric and electronic features that contribute to its biological profile. The isopropyl group at the C2 position introduces steric bulk, which can influence binding affinity and selectivity for specific biological targets. The dimethoxy groups at C3 and C4 are electron-donating, which can modulate the reactivity of the aldehyde and the overall lipophilicity of the molecule, thereby affecting its membrane permeability and metabolic stability.[2]

Structure-Activity Relationship Analysis: The Impact of Analogs

The biological activity of this compound analogs can be systematically modified by altering the substituents on the phenyl ring and the aldehyde group.

The Role of the Isopropyl Group

The steric hindrance provided by the isopropyl group is a critical determinant of activity. Analogs where this group is replaced with smaller alkyl groups may exhibit different binding orientations or potencies. Conversely, larger, bulkier substituents could either enhance or diminish activity depending on the topology of the target's binding pocket.

The Influence of Methoxy Groups

The number and position of methoxy groups significantly impact the electronic properties and, consequently, the biological activity of the benzaldehyde scaffold.

  • Electron-Donating Effects: The methoxy groups increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in target proteins.

  • Lipophilicity and Bioavailability: The presence of methoxy groups generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[2] However, an excessive number of methoxy groups might lead to poor aqueous solubility.

  • Metabolic Stability: Methoxy groups can be sites of metabolic O-demethylation, leading to the formation of hydroxylated metabolites that may have different activity profiles or be more readily excreted.

Modifications of the Aldehyde Group

The aldehyde functional group is a key pharmacophore and a site for further chemical modification. Conversion of the aldehyde to Schiff bases, hydrazones, or other derivatives can lead to compounds with altered biological activities and improved pharmacokinetic properties. For instance, thiosemicarbazones derived from substituted benzaldehydes have shown significant cytotoxic activity, often attributed to the inhibition of ribonucleotide reductase.[1]

Comparative Biological Activities of Benzaldehyde Analogs

Extensive research on various benzaldehyde derivatives provides valuable insights into the potential therapeutic applications of this compound analogs.

Cytotoxic and Anticancer Activity

Numerous substituted benzaldehydes have demonstrated potent cytotoxicity against a range of cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.[1][4] For example, some benzaldehyde derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them promising anticancer agents.[5] Recent studies have also revealed that benzaldehyde can suppress epithelial-mesenchymal plasticity, a key process in cancer metastasis, by targeting the interaction of specific signaling proteins.[6]

Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of Substituted Benzaldehyde Derivatives

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)HL-60 (Leukemia)
Doxorubicin (Control) 0.030.050.060.01
2,3-Dihydroxybenzaldehyde 1.341.151.090.36
2,5-Dihydroxybenzaldehyde 1.511.291.170.42
3,5-Dichlorosalicylaldehyde 2.111.981.760.89
5-Nitrosalicylaldehyde 4.753.983.121.54
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[3][7]
Antioxidant Activity

Phenolic compounds, including many benzaldehyde derivatives, are known for their antioxidant properties.[8] The ability to scavenge free radicals is a key mechanism in preventing cellular damage and has implications for a variety of diseases.[9][10] The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group. The presence of electron-donating groups, such as methoxy groups, can enhance this activity.[11]

Table 2: Comparison of In Vitro Antioxidant Activity Assays

AssayPrincipleMeasurement
DPPH (1,1-Diphenyl-2-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.[12]Decrease in absorbance at a specific wavelength.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation relative to the standard antioxidant, Trolox.[9][12]Inhibition of the radical cation's absorbance.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]Formation of a colored ferrous complex.
Aldehyde Dehydrogenase (ALDH) Inhibition

Certain benzaldehyde analogs have been identified as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that plays a crucial role in cellular detoxification and is implicated in cancer stem cell survival and drug resistance.[13] The development of potent and selective ALDH inhibitors is a promising strategy in cancer therapy. Structure-activity relationship studies on 4-(Diethylamino)benzaldehyde (DEAB) analogs have shown that modifications to the benzaldehyde scaffold can lead to potent and isoform-selective ALDH inhibitors.[13]

Experimental Protocols

The following are standardized protocols for evaluating the biological activities of this compound analogs.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent like DMSO.

  • Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from a dose-response curve.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and simple method to screen for antioxidant activity.[12][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the test compounds at various concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizing the Workflow and Pathways

General Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (this compound analogs) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, TEAC) purification->antioxidant enzyme Enzyme Inhibition Assays (e.g., ALDH) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 antioxidant->ic50 enzyme->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of benzaldehyde analogs.

Intrinsic Apoptosis Pathway

G compound Benzaldehyde Analog (Cytotoxic Agent) stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway induced by cytotoxic agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related benzaldehyde analogs strongly suggests that systematic modifications of the isopropyl and dimethoxy substituents, as well as the aldehyde functional group, can lead to compounds with enhanced potency and selectivity for various biological targets. Future research should focus on synthesizing and evaluating a focused library of this compound analogs to elucidate more precise structure-activity relationships. This will enable the rational design of next-generation drug candidates with improved therapeutic profiles.

References

A Researcher's Guide to Comparative Spectroscopic Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted benzaldehydes using fundamental spectroscopic techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We will explore how substituents on the benzaldehyde scaffold systematically alter its electronic and vibrational properties, and how these changes are diagnostically reported by UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The Rationale: Why a Multi-Faceted Spectroscopic Approach?

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in medicinal chemistry and materials science. The introduction of substituents onto its phenyl ring dramatically alters its physicochemical properties, including reactivity, polarity, and biological activity. A single spectroscopic technique provides only one dimension of the molecular picture. A comprehensive characterization, therefore, necessitates a multi-technique approach.

  • UV-Visible Spectroscopy probes the electronic transitions within the conjugated π-system.

  • Infrared Spectroscopy identifies the characteristic vibrational modes of functional groups.

  • NMR Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C).

  • Mass Spectrometry determines the molecular weight and elucidates the structural skeleton through fragmentation analysis.

By integrating data from these orthogonal techniques, we can achieve an unambiguous structural elucidation and a deeper understanding of substituent-induced electronic effects.

Comparative Analysis of Spectroscopic Data

The electronic influence of a substituent is paramount. We can broadly classify substituents as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs). This guide will use 4-methoxybenzaldehyde (EDG), 4-chlorobenzaldehyde (weak EWG), and 4-nitrobenzaldehyde (strong EWG) as exemplars to compare against unsubstituted benzaldehyde.

Compound Substituent (para) UV-Vis λmax (nm) IR ν(C=O) (cm⁻¹) ¹H NMR δ(CHO) (ppm) ¹³C NMR δ(C=O) (ppm) MS m/z (M⁺) MS m/z ([M-H]⁺)
Benzaldehyde-H~249[1]~1703~9.99~192.4[2]106[3]105[3]
4-Methoxybenzaldehyde-OCH₃ (EDG)~285~1685[4]~9.88[5]~190.7136[6]135
4-Chlorobenzaldehyde-Cl (EWG)~258~1701~9.98~191.2140/142[7]139/141
4-Nitrobenzaldehyde-NO₂ (EWG)~265[8]~1710~10.15~192.8[9]151150

Note: Specific values can vary slightly based on solvent and instrumentation.

In-Depth Analysis by Technique

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground state to a higher energy state. In benzaldehydes, the key transitions are the π→π* (involving the aromatic ring and carbonyl group) and the n→π* (involving the carbonyl oxygen's lone pair electrons).

Causality of Substituent Effects:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) donate electron density into the aromatic π-system. This raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. Consequently, less energy is required for the π→π* transition, resulting in a shift to a longer wavelength (a bathochromic or red shift ).

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) pull electron density from the π-system. This stabilizes the HOMO, widening the HOMO-LUMO gap. More energy is then required for the transition, causing a shift to a shorter wavelength (a hypsochromic or blue shift ) relative to the effect of an EDG.[8]

The data table clearly illustrates this principle: 4-methoxybenzaldehyde shows a significant red shift (285 nm) compared to benzaldehyde (249 nm), while the EWG-substituted compounds show less pronounced shifts.

Infrared (IR) Spectroscopy: A Focus on the Carbonyl Stretch

IR spectroscopy is exceptionally sensitive to the vibrational frequency of the carbonyl (C=O) bond. The position of this stretching band (ν(C=O)) is a direct reporter of the bond's strength and electronic environment.

Causality of Substituent Effects: The C=O bond consists of a sigma (σ) and a pi (π) bond. Its vibrational frequency is influenced by two primary substituent effects:

  • Inductive Effect: An EWG withdraws electron density through the sigma bond network, strengthening the C=O bond and increasing its vibrational frequency (shifting it to a higher wavenumber).

  • Resonance (Mesomeric) Effect: An EDG donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, weakening it and decreasing its vibrational frequency (shifting it to a lower wavenumber).

For para-substituted benzaldehydes, the resonance effect typically dominates.

  • 4-Methoxybenzaldehyde (-OCH₃): The strong electron-donating resonance effect weakens the C=O bond, lowering the stretching frequency to ~1685 cm⁻¹.

  • 4-Nitrobenzaldehyde (-NO₂): The powerful electron-withdrawing resonance and inductive effects pull electron density away, strengthening the C=O bond and increasing the frequency to ~1710 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR - The Aldehydic Proton: The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, causing it to resonate far downfield (9-10 ppm).[10]

  • Substituent Effects: The chemical shift of the aldehydic proton is a sensitive probe of the electron density on the formyl group.

    • An EDG (-OCH₃) increases electron density on the ring and, to a lesser extent, the aldehyde, causing a slight upfield shift (~9.88 ppm) due to increased shielding.

    • A strong EWG (-NO₂) significantly decreases electron density, deshielding the proton and causing a pronounced downfield shift (~10.15 ppm).

¹³C NMR - The Carbonyl Carbon: The carbonyl carbon is even more deshielded than the proton, resonating around 190-195 ppm.[2][11]

  • Substituent Effects: The trends mirror those seen in ¹H NMR. EDGs shield the carbonyl carbon (upfield shift), while EWGs deshield it (downfield shift).[12][13] This effect is clearly demonstrated in the comparative data table.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).

Key Fragmentation Pathways for Benzaldehydes:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

  • Loss of a Hydrogen Radical ([M-H]⁺ or [M-1]⁺): A very common and often intense peak for aldehydes, resulting from the cleavage of the aldehydic C-H bond to form a stable acylium ion.[3][14]

  • Loss of Carbon Monoxide ([M-CHO]⁺ or [M-29]⁺): The acylium ion can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (for benzaldehyde, m/z 77). This is often the base peak in the spectrum.[3][15]

Causality of Substituent Effects: The substituent is retained on the phenyl ring fragment. Therefore, the mass of the key fragments will be shifted by the mass of the substituent.

  • For 4-chlorobenzaldehyde , the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in characteristic M⁺ and [M-H]⁺ peaks separated by two mass units (e.g., m/z 140/142 and 139/141), providing a definitive signature for a chlorine atom.[7]

  • For 4-methoxybenzaldehyde , the [M-CHO]⁺ fragment will appear at m/z 107 (77 for the phenyl ring + 30 for the methoxy group, minus a hydrogen).

Visualizing the Analytical Workflow

The logical flow from sample to structure can be visualized. This workflow emphasizes the iterative nature of spectroscopic analysis, where data from one technique informs the interpretation of another.

Substituent_Effects cluster_cause Cause cluster_effect Effect on Spectrum EDG Electron Donating Group (EDG) UV_Red UV λmax ↑ (Red Shift) EDG->UV_Red IR_Low IR ν(C=O) ↓ (Weaker Bond) EDG->IR_Low NMR_Up NMR δ ↓ (Shielding) EDG->NMR_Up EWG Electron Withdrawing Group (EWG) UV_Blue UV λmax ↓ (Blue Shift) EWG->UV_Blue IR_High IR ν(C=O) ↑ (Stronger Bond) EWG->IR_High NMR_Down NMR δ ↑ (Deshielding) EWG->NMR_Down

References

A Comparative Guide to the Synthesis of 2-Isopropyl-3,4-dimethoxybenzaldehyde: A Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of synthetic routes for obtaining 2-Isopropyl-3,4-dimethoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a validation of methodologies through a discussion of chemical principles, comparative data, and detailed experimental protocols.

Introduction and Strategic Importance

This compound is a key building block whose structural motifs are present in a variety of biologically active molecules. The strategic placement of the isopropyl and dimethoxy groups on the aromatic ring offers unique steric and electronic properties that are leveraged in medicinal chemistry to modulate target affinity and pharmacokinetic profiles. The efficient and scalable synthesis of this aldehyde is therefore of significant interest.

The primary challenge in synthesizing this molecule lies in achieving regioselective formylation of the precursor, 1-isopropyl-2,3-dimethoxybenzene. The electron-donating nature of the two methoxy groups and the isopropyl group strongly activates the aromatic ring towards electrophilic substitution. However, these groups also exert steric and electronic directing effects that must be carefully controlled to obtain the desired this compound isomer.

This guide will focus on the validation of the Vilsmeier-Haack reaction as the primary method of synthesis and will compare it with other viable alternatives, namely ortho-lithiation/formylation and a Grignard-based approach.

Synthesis of the Key Precursor: 1-Isopropyl-2,3-dimethoxybenzene

The availability of the starting material, 1-isopropyl-2,3-dimethoxybenzene, is paramount. A common route to this precursor involves the isopropylation of 1,2-dimethoxybenzene (veratrole).

Proposed Synthesis Route: Friedel-Crafts Alkylation of Veratrole

A standard approach for introducing the isopropyl group is the Friedel-Crafts alkylation of veratrole using an isopropylating agent such as isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., H₂SO₄).

Veratrole 1,2-Dimethoxybenzene (Veratrole) Reaction + Veratrole->Reaction Isopropylating_Agent Isopropyl Bromide (or Propene) Isopropylating_Agent->Reaction Product 1-Isopropyl-2,3-dimethoxybenzene Catalyst AlCl₃ / H₂SO₄ Catalyst->Reaction Reaction->Product Friedel-Crafts Alkylation cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Precursor 1-Isopropyl-2,3-dimethoxybenzene Precursor->Iminium_Salt Electrophilic Attack Product This compound Iminium_Salt->Product Hydrolysis (H₂O workup) decision decision start Start: Need to synthesize This compound check_purity Is absolute regioselectivity critical? start->check_purity vilsmeier Primary Method: Vilsmeier-Haack Reaction check_purity->vilsmeier No lithiation Alternative 1: Ortho-Lithiation check_purity->lithiation Yes check_conditions Are cryogenic & anhydrous conditions feasible? check_conditions->vilsmeier No check_conditions->lithiation Yes check_scalability Is large scale and robustness a priority? check_scalability->vilsmeier No grignard Alternative 2: Grignard Reaction check_scalability->grignard Yes vilsmeier->check_scalability lithiation->check_conditions

A Comparative Guide to the Cross-Reactivity Profile of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cross-Reactivity Profiling

2-Isopropyl-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde with potential applications in pharmaceutical and chemical research. Its structural resemblance to known bioactive molecules, particularly those with a veratraldehyde (3,4-dimethoxybenzaldehyde) core, necessitates a thorough evaluation of its potential for off-target interactions.[1][2][3] This guide provides a comparative analysis of this compound against known modulators of specific biological targets, with a primary focus on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Understanding the cross-reactivity profile is paramount for accurate interpretation of experimental results and for anticipating potential toxicological effects.[4][5]

The core hypothesis is that the dimethoxybenzoyl moiety, a common feature in several cardiovascular and neurological drugs, may confer unintended biological activity upon this compound. This guide will therefore explore the structural similarities with known pharmacologically active agents and provide detailed experimental protocols to empirically determine its cross-reactivity.

Primary Potential Off-Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are crucial players in the regulation of cellular excitability, particularly in cardiac and neuronal tissues.[6][7] They are responsible for the pacemaker "funny" current (If) in the heart, which is instrumental in controlling heart rate.[8] The four known isoforms (HCN1-4) exhibit distinct tissue distribution and biophysical properties.[7][9]

The relevance of HCN channels as a potential off-target for this compound stems from the structure of the well-established HCN channel inhibitor, Ivabradine .[8] Ivabradine contains a 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene moiety, which shares structural features with the dimethoxybenzene ring of our compound of interest.[8] The interaction of Ivabradine with HCN channels is a cornerstone of its therapeutic action in managing stable angina and heart failure.[10] Therefore, it is plausible that this compound could exhibit some degree of affinity for these channels.

Comparative Analysis of Structurally Related HCN Channel Modulators

To contextualize the potential activity of this compound, it is instructive to compare it with known HCN channel inhibitors that share the benzaldehyde or related structural motifs.

CompoundStructureTarget(s)IC50/KdReference(s)
Ivabradine HCN1, HCN40.94 µM (mHCN1), 2.0 µM (hHCN4)[11]
ZD7288 Pan-HCN inhibitor~10 µM[12]
Compound 4e (alkanol amine derivative) HCN2 > HCN4 > HCN12.9 µM (HCN2), 7.3 µM (HCN4), 17.2 µM (HCN1)[9]

The data above highlights that substitutions on the core aromatic structure significantly influence both potency and isoform selectivity. The isopropyl group and the specific positioning of the methoxy groups in this compound will likely be key determinants of its interaction, or lack thereof, with HCN channels.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a multi-pronged approach employing electrophysiological, biochemical, and biophysical assays is recommended.

Electrophysiological Assessment: Whole-Cell Patch-Clamp Assay

This technique directly measures the effect of a compound on the ion flow through HCN channels expressed in a cellular system.

Objective: To determine if this compound modulates HCN channel currents and to quantify its potency (IC50).

Experimental Workflow:

Patch-Clamp Experimental Workflow

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the desired human HCN isoform (e.g., HCN1, HCN2, or HCN4) in appropriate culture conditions.

  • Cell Plating: Plate the cells onto glass coverslips 24-48 hours prior to the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

    • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

    • Establish a whole-cell patch-clamp configuration.

  • Current Elicitation:

    • Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -150 mV in 10 mV increments) to elicit HCN currents.[13]

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the external solution.

    • Apply the compound-containing solution to the cell via a perfusion system.

  • Data Acquisition and Analysis:

    • Record the HCN currents in the absence (control) and presence of various concentrations of the test compound.

    • Measure the peak inward current at a specific voltage step (e.g., -140 mV).

    • Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.[9]

Biochemical Assessment: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for HCN channels.

Experimental Workflow:

Competitive Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the target HCN isoform.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[14]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Ivabradine), and varying concentrations of this compound.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.[14]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Biophysical Assessment: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[16][17]

Objective: To characterize the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to a purified HCN channel protein or a relevant domain.

Experimental Workflow:

Surface Plasmon Resonance (SPR) Workflow

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize a purified, soluble domain of an HCN channel (e.g., the C-linker and cyclic nucleotide-binding domain) or a full-length, detergent-solubilized channel onto a sensor chip.[16][18]

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units) over time.[17]

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19]

Broader Off-Target Screening

While HCN channels represent a primary putative target, a comprehensive cross-reactivity assessment should consider a wider range of potential interactions. Benzaldehyde and its derivatives have been reported to interact with various biological systems.[20]

Recommended Approaches:

  • Panel Screening: Utilize commercially available off-target screening services that test the compound against a broad panel of receptors, ion channels, enzymes, and transporters.[4][5]

  • Human Serum Albumin (HSA) Binding: Given that many small molecules bind to plasma proteins, assessing the interaction with HSA is crucial for understanding the compound's pharmacokinetic properties.

Conclusion

Based on structural analogy to known pharmacologically active molecules, particularly HCN channel inhibitors, there is a sound scientific rationale for investigating the cross-reactivity of this compound. The provided experimental protocols offer a robust framework for a thorough and objective evaluation of its potential off-target interactions. The data generated from these studies will be critical for a comprehensive understanding of the compound's biological activity and for guiding its future development and application in research and drug discovery. It is imperative that these empirical studies are conducted to move from predictive analysis to a definitive characterization of the molecule's selectivity profile.

References

Benchmarking 2-Isopropyl-3,4-dimethoxybenzaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of novel small molecules are paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 2-Isopropyl-3,4-dimethoxybenzaldehyde against established inhibitors of a key therapeutic target. For the purpose of this illustrative guide, we will hypothesize that this novel benzaldehyde derivative is a putative inhibitor of Phosphodiesterase 4 (PDE4), a well-validated enzyme target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]

This document is structured to provide not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and insightful evaluation of this new chemical entity.

Scientific Rationale: Why Benchmark Against PDE4 Inhibitors?

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] An elevation in intracellular cAMP levels leads to a broad spectrum of anti-inflammatory effects.[3] Therefore, PDE4 has emerged as a significant target for therapeutic intervention in chronic inflammatory conditions.

The decision to benchmark this compound against known PDE4 inhibitors is based on the need to ascertain its potential as a modulator of this pathway. By comparing its activity with well-characterized drugs such as Roflumilast and Cilomilast, we can determine its relative potency, selectivity, and cellular efficacy.

Key Benchmarking Questions:

  • What is the direct inhibitory potency (IC₅₀) of this compound on PDE4?

  • How does its potency compare to first and second-generation PDE4 inhibitors?

  • Does inhibition of PDE4 by this compound translate to a functional anti-inflammatory response in a cellular context?

  • What is its preliminary safety and efficacy profile in a relevant pre-clinical model?

The Comparators: Established PDE4 Inhibitors

A meaningful benchmark requires comparison against well-understood reference compounds. We have selected two key inhibitors for this guide:

  • Roflumilast: A potent, selective, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[4][5][6] It is known for its anti-inflammatory properties.[7][8]

  • Cilomilast: Another second-generation selective PDE4 inhibitor that has been extensively studied for COPD and asthma.[9][10][11][12][13]

These compounds provide a robust basis for comparison due to their established mechanisms of action and extensive clinical data.

Experimental Workflow: A Multi-tiered Approach

A rigorous evaluation of a novel inhibitor requires a tiered approach, moving from direct biochemical assays to more complex cellular and in vivo models. This workflow ensures that resources are allocated efficiently and that the most promising candidates are advanced.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models a PDE4 Enzyme Inhibition Assay (Determine IC₅₀) b PDE Isozyme Selectivity Panel a->b Assess Specificity c Intracellular cAMP Accumulation Assay b->c Confirm Cellular Target Engagement d TNF-α Release Assay in PBMCs c->d Evaluate Functional Anti-inflammatory Effect e LPS-Induced Pulmonary Inflammation Model (Mouse) d->e Investigate In Vivo Efficacy

Caption: A multi-tiered workflow for benchmarking a novel PDE4 inhibitor.

Detailed Experimental Protocols

Tier 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory effect of this compound on PDE4 and its selectivity against other PDE isozymes.

Protocol 1: PDE4 Enzyme Inhibition Assay

This assay directly measures the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified PDE4 enzyme.[14][15]

Materials:

  • Recombinant human PDE4B or PDE4D enzyme

  • FAM-labeled cAMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂)

  • Test compounds (this compound, Roflumilast, Cilomilast) serially diluted

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well microplate, add the test compound dilutions.

  • Add the recombinant human PDE4 enzyme to each well, except for the negative control wells.

  • Initiate the reaction by adding the FAM-labeled cAMP substrate to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Cellular Activity and Functional Consequences

Objective: To confirm that the compound can cross the cell membrane and engage its target, leading to a downstream anti-inflammatory effect.

Protocol 2: Intracellular cAMP Accumulation Assay

This cell-based assay measures the increase in intracellular cAMP levels following PDE4 inhibition.[16][17][18][19][20]

Materials:

  • Human embryonic kidney (HEK293) cells or a relevant inflammatory cell line (e.g., U937)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat cells with serial dilutions of the test compounds for 30-60 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Protocol 3: TNF-α Release Assay

This assay measures the functional anti-inflammatory effect of the compounds by quantifying the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from stimulated immune cells.[15]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Seed PBMCs in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Collect the cell supernatant.

  • Quantify the amount of TNF-α in the supernatant using an ELISA kit.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀.

Data Presentation: Comparative Performance Metrics

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Parameter This compound Roflumilast Cilomilast
PDE4B IC₅₀ (nM) Experimental Value~0.8~100
PDE Selectivity Experimental ValueHighHigh
cAMP EC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
TNF-α IC₅₀ (nM) Experimental Value~0.5~150

Note: Literature values for comparators are approximate and may vary based on experimental conditions.

Tier 3: Preliminary In Vivo Efficacy

Objective: To assess the anti-inflammatory activity of the novel compound in a relevant animal model of lung inflammation.

Protocol 4: LPS-Induced Pulmonary Inflammation in Mice

This model is a well-established method for evaluating the in vivo efficacy of anti-inflammatory agents for respiratory diseases.[21][22]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds formulated for oral or intraperitoneal administration

  • Phosphate-buffered saline (PBS)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Cell counting and differentiation reagents

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test compounds or vehicle control to the mice at a predetermined time before LPS challenge.

  • Induce lung inflammation by intranasal or intratracheal administration of LPS.

  • At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice.

  • Perform a bronchoalveolar lavage (BAL) to collect inflammatory cells from the lungs.

  • Determine the total number of inflammatory cells (e.g., neutrophils, macrophages) in the BAL fluid.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid.

  • Compare the inflammatory readouts between the compound-treated groups and the vehicle control group to assess efficacy.

G cluster_0 In Vivo Experimental Workflow a Acclimatize Mice b Administer Test Compound (or Vehicle) a->b c Induce Lung Inflammation (LPS Challenge) b->c d Euthanize and Collect BAL Fluid c->d e Analyze Inflammatory Cells and Cytokines d->e f Compare Treatment Groups e->f

Caption: Workflow for the in vivo evaluation of anti-inflammatory compounds.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking this compound against known PDE4 inhibitors. The successful execution of these experiments will provide a comprehensive data package to support a go/no-go decision for further development. Positive results, including potent and selective PDE4 inhibition, robust cellular activity, and in vivo efficacy, would warrant further investigation into its pharmacokinetic properties, safety profile, and potential as a novel therapeutic for inflammatory diseases.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of 2-Isopropyl-3,4-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and intricate. Benzaldehyde derivatives, a class of organic compounds, have consistently emerged as a scaffold of significant interest, demonstrating a wide spectrum of biological activities. Among these, 2-Isopropyl-3,4-dimethoxybenzaldehyde and its analogs are gaining traction for their potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering insights into the experimental designs and mechanistic underpinnings that are crucial for their translational development.

The Promise of Substituted Benzaldehydes: A Synopsis of Biological Activity

Substituted benzaldehydes are not new to the field of medicinal chemistry. Their derivatives have been explored for a variety of biological effects, including antimicrobial, antifungal, antioxidant, and anticancer properties. The specific substitution pattern on the benzene ring, such as the isopropyl and dimethoxy groups in our core structure, plays a pivotal role in modulating this activity. These modifications can influence the compound's lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of its interaction with biological targets.

Part 1: The Proving Ground - In Vitro Efficacy

The initial assessment of any potential therapeutic agent begins with in vitro studies. These experiments, conducted in a controlled laboratory environment, provide the foundational data on a compound's biological activity and mechanism of action.

Antimicrobial and Antifungal Activity

Derivatives of methoxybenzaldehyde have shown considerable promise as antimicrobial and antifungal agents. For instance, novel pyrazolopyrimidine-4-hydrazide derivatives incorporating a methoxy benzaldehyde moiety have demonstrated significant antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin and fluconazole[1].

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Benzaldehyde Derivatives

Compound/DerivativeTarget OrganismMetricValueReference
Methoxybenzaldehyde-substituted pyrazolopyrimidine-4-hydrazide (Compound b)Bacteria-More effective than streptomycin[1]
Methoxybenzaldehyde-substituted pyrazolopyrimidine-4-hydrazide (Compound e)Fungi-More effective than fluconazole[1]
Sulfonic acid-based imine of 2-hydroxy-5-methylbenzaldehydeStaphylococcus aureus, Enterococcus faecalis-High antibacterial activity[2]
3,5-DimethoxybenzaldehydeAspergillus fumigatus MAPK mutants% Growth Inhibition100% at 0.8 mM[3]
2-hydroxy benzyl hydrazide derivative (Compound C-7)S. aureus, E. coliZone of Inhibition2.0 cm, 2.1 cm[4]

This method is a standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is dissolved in a solvent like DMSO and then serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Growth Assessment: Fungal growth is determined by measuring the optical density at 600 nm or by visual inspection. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Causality in Experimental Design: The choice of a broth microdilution assay is based on its ability to provide quantitative data (MIC values) that are reproducible and comparable across different compounds and fungal strains. The use of specific fungal mutants, such as MAPK mutants, can help to elucidate the mechanism of action by identifying signaling pathways that are crucial for the compound's antifungal effect[3][5].

Cytotoxic and Anticancer Activity

The anticancer potential of benzaldehyde derivatives often lies in their ability to induce apoptosis or inhibit cell proliferation. Some derivatives have shown superior cytotoxic activity compared to the reference drug doxorubicin, with IC50 values in the low micromolar range[1]. A notable mechanism for some benzaldehyde derivatives is the inhibition of tubulin polymerization, a critical process in cell division[6].

Table 2: In Vitro Cytotoxicity of Benzaldehyde Derivatives

Compound/DerivativeCell LineMetricValueReference
Methoxybenzaldehyde-substituted pyrazolopyrimidine-4-hydrazide-IC506.52 to 7.77 µM[1]
2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanCancer cell lines-Nanomolar concentrations[6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Expertise in Action: The MTT assay is a robust and widely accepted method for initial cytotoxicity screening. However, it is essential to be aware of its limitations. For instance, compounds that affect cellular redox potential can interfere with the assay. Therefore, it is often advisable to confirm the results with an alternative method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

Part 2: The Bridge to Reality - In Vivo Efficacy

While in vitro studies provide a critical foundation, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies are designed to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall efficacy and safety in a complex biological system.

Challenges in the In Vitro to In Vivo Transition

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. Several factors contribute to this "in vitro-in vivo gap":

  • Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure.

  • Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral administration.

  • Off-target Effects: In a complex organism, the compound may interact with unintended targets, leading to toxicity or reduced efficacy.

  • Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.

Designing In Vivo Studies: A Conceptual Framework

Given the limited direct in vivo data for this compound derivatives in the public domain, we will outline a logical progression for their in vivo evaluation based on their promising in vitro activities.

G cluster_0 Preclinical In Vivo Evaluation in_vitro Promising In Vitro Data (Antimicrobial, Anticancer) pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies in_vitro->pk_pd Lead Compound Selection dose_finding Dose-Range Finding Studies pk_pd->dose_finding Determine Exposure & Dosing Regimen toxicity Acute & Chronic Toxicity Studies efficacy Efficacy Studies in Animal Models toxicity->efficacy Select Safe & Efficacious Doses dose_finding->toxicity Establish Safety Profile

Caption: A generalized workflow for the preclinical in vivo evaluation of a lead compound.

The choice of an appropriate animal model is critical for obtaining meaningful in vivo data.

  • For Antimicrobial Activity:

    • Systemic Infection Models: Mice are infected with a lethal dose of a bacterial or fungal pathogen, followed by treatment with the test compound. Survival is the primary endpoint.

    • Localized Infection Models: These models, such as a skin infection or a lung infection model, allow for the evaluation of the compound's efficacy at a specific site of infection.

  • For Anticancer Activity:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The test compound is then administered, and its effect on tumor growth is monitored.

    • Syngeneic Models: Cancer cells of the same genetic background as the mouse strain are used, allowing for the study of the compound's interaction with the immune system.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for their rational design and optimization. For instance, the antifungal activity of some benzaldehyde derivatives is linked to the disruption of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is essential for cell wall integrity and stress adaptation in fungi[5].

MAPK_Pathway Stimulus Environmental Stress (e.g., Antifungal Agent) Membrane Cell Membrane Stimulus->Membrane MAPKKK MAPKKK Membrane->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Response Cellular Response (e.g., Apoptosis, Growth Arrest) MAPK->Response regulates

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isopropyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Isopropyl-3,4-dimethoxybenzaldehyde. As this specific molecule is a substituted benzaldehyde, its hazard profile is evaluated based on the known risks associated with its structural analogs, such as veratraldehyde (3,4-dimethoxybenzaldehyde) and benzaldehyde itself. This document is designed for researchers, scientists, and drug development professionals to instill a deep understanding of the necessary precautions, moving beyond simple compliance to a culture of proactive safety.

Hazard Profile and Risk Assessment

Understanding the "why" behind any safety protocol is the bedrock of its effectiveness. This compound, as an aromatic aldehyde, is predicted to share hazards common to this class of compounds. The primary risks are associated with direct contact and inhalation. The following table summarizes the hazards identified from safety data sheets (SDS) of closely related analogs.

Hazard ClassificationDescriptionPrimary Routes of ExposureSupporting Analogs
Skin Irritation (Category 2) Causes skin irritation upon direct contact. Prolonged exposure can lead to redness, itching, and dermatitis.[1][2]Dermal3,4-Dimethoxybenzaldehyde, Benzaldehyde
Serious Eye Irritation (Category 2A) Causes serious and potentially damaging eye irritation.[1][3][4]Ocular2,3-, 2,4-, and 3,4-Dimethoxybenzaldehyde
Acute Oral Toxicity (Category 4) Harmful if swallowed, potentially causing gastrointestinal irritation.[1][2][3]Ingestion3,4-Dimethoxybenzaldehyde, Benzaldehyde
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the nose, throat, and respiratory system.[1][3][4][5]InhalationBenzaldehyde, Dimethoxybenzaldehydes
Potential for Skin Sensitization Some related compounds may cause an allergic skin reaction after repeated exposure.[5][6]DermalBenzaldehyde, 3,4-Dimethoxybenzaldehyde

Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.

The Hierarchy of Controls: A Foundational Approach

Before detailing Personal Protective Equipment (PPE), it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety protocols prioritize eliminating or minimizing the hazard at its source.

  • Elimination/Substitution : Not applicable when the use of the specific molecule is required.

  • Engineering Controls : These are the most critical physical controls. All work with this compound must be conducted in a certified chemical fume hood. This control is non-negotiable as it mitigates the primary risk of inhalation.[1] Eyewash stations and safety showers must be immediately accessible.[3][5]

  • Administrative Controls : These include robust training, adherence to Standard Operating Procedures (SOPs), and proper labeling.

  • Personal Protective Equipment (PPE) : Used to protect the individual when engineering and administrative controls cannot eliminate all risks.

PPE Selection Workflow

The selection of appropriate PPE is not static; it depends on the specific procedure and the potential for exposure. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Workflow start Start: Assess Procedure scale Scale of Operation? start->scale small_scale Small Scale (<10 g) scale->small_scale Small large_scale Large Scale (>10 g) scale->large_scale Large aerosol_risk Potential for Dust or Aerosol Generation? small_scale->aerosol_risk tier2_ppe Tier 2 PPE - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron - Consider Respirator* large_scale->tier2_ppe Proceed with Caution no_aerosol No/Low Risk aerosol_risk->no_aerosol No high_aerosol High Risk (e.g., sonication, vigorous mixing) aerosol_risk->high_aerosol Yes tier1_ppe Tier 1 PPE - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat no_aerosol->tier1_ppe high_aerosol->tier2_ppe

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocols and Operational Plans

Tier 1: Standard PPE for Small-Scale Laboratory Handling

This level of protection is the minimum requirement for handling gram-scale quantities where the risk of splashing or aerosolization is low.

  • Hand Protection : Wear nitrile gloves. Nitrile provides good resistance to a range of chemicals, including aldehydes.[7] Always inspect gloves for tears or holes before use. If contact occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8][9] This prevents solid particles or small droplets from entering the eye from the side.

  • Body Protection : A flame-resistant laboratory coat, fully buttoned, is required to protect the skin on the arms and torso.[8]

  • Foot Protection : Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[8]

Tier 2: Enhanced PPE for Elevated Risk Scenarios

This level is necessary when handling larger quantities, performing reactions with a high potential for splashing (e.g., rapid additions, quenching), or when there is a significant risk of generating dust or aerosols.

  • Hand Protection : Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Eye and Face Protection : Upgrade from safety glasses to chemical splash goggles to provide a full seal around the eyes.[9] In addition, a face shield worn over the goggles is required to protect the entire face from splashes.[8][9]

  • Body Protection : In addition to a lab coat, a chemical-resistant apron should be worn.

  • Respiratory Protection : If work cannot be contained within a fume hood or if there is a risk of significant aerosolization, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[8] Note that the use of a respirator requires prior medical evaluation and fit-testing as per institutional policy.[8]

Procedural Guidance: Donning, Doffing, and Disposal

The order of donning and, more importantly, doffing PPE is critical to prevent cross-contamination.

Protocol: PPE Donning Sequence
  • Put on the laboratory coat and fasten all buttons.

  • Put on the inner pair of gloves (if double-gloving).

  • Put on eye and face protection (safety glasses/goggles and face shield).

  • Put on the outer pair of gloves. The cuff of the outer glove should go over the cuff of the lab coat sleeve.

Protocol: PPE Doffing Sequence (The Contamination Control Step)

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves : Remove the outer pair of gloves without touching your bare skin. Peel one glove off by grasping the cuff and turning it inside out. Ball it up in your gloved hand, then slide a clean finger under the cuff of the remaining glove and peel it off, encasing the first glove. Dispose of them immediately.[9]

  • Face Shield/Apron : Remove the face shield and/or apron.

  • Goggles : Remove goggles from the back of your head forward.

  • Lab Coat : Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves : Remove the final pair of gloves as described in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[10] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan
  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.

  • Chemical Waste : Unused material and waste from reactions must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. All disposal must adhere to local, state, and federal environmental regulations.[11]

By adhering to these detailed protocols, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.